1,3-Benzodioxole-2-thione
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-benzodioxole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEQTJHZORLIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(=S)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348938 | |
| Record name | 1,3-benzodioxole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2231-05-2 | |
| Record name | 1,3-benzodioxole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Mechanistic Guide: Thione-to-Thiol Rearrangement in Benzodioxole Derivatives
Topic: Mechanism of Thione-to-Thiol Rearrangement in Benzodioxole Derivatives Audience: Researchers, Scientists, and Drug Development Professionals
The Newman-Kwart Protocol for Benzodioxole Scaffold Functionalization
Executive Summary
The conversion of phenols to thiophenols is a pivotal transformation in medicinal chemistry, enabling the synthesis of thioethers, sulfonamides, and sulfur-based isosteres. In the context of benzodioxole derivatives (e.g., Sesamol), this transformation is challenging due to the electron-rich nature of the methylenedioxybenzene core.
This guide details the Newman-Kwart Rearrangement (NKR) as the definitive mechanism for this "thione-to-thiol" transposition. Unlike simple tautomerism, the NKR is an irreversible, intramolecular ipso-substitution driven by the thermodynamic stability of the carbonyl bond (
Mechanistic Foundations
2.1 The Core Mechanism
The Newman-Kwart rearrangement of benzodioxole derivatives proceeds via a concerted, intramolecular four-membered cyclic transition state . The reaction involves the migration of the benzodioxole aryl group from the oxygen atom to the sulfur atom of a dimethylthiocarbamoyl moiety.
Key Mechanistic Features:
-
Driving Force: The high bond dissociation energy of the resulting
bond (approx. 176 kcal/mol) compared to the bond (approx. 127 kcal/mol) provides the thermodynamic sink, making the reaction effectively irreversible. -
Kinetics: The reaction follows first-order kinetics.[1]
-
The "Benzodioxole Challenge": The NKR is electronically analogous to a Nucleophilic Aromatic Substitution (
). The transition state involves the development of partial negative charge on the aromatic ring.-
Electron-Withdrawing Groups (EWGs) stabilize this charge, lowering the activation energy (
). -
Electron-Donating Groups (EDGs), such as the methylenedioxy moiety in benzodioxole, destabilize the transition state, significantly increasing
. Consequently, benzodioxole substrates typically require extreme temperatures ( ) or transition-metal catalysis to proceed.
-
2.2 Visualization of the Pathway
The following diagram illustrates the transformation of an
Caption: Mechanistic pathway of the Newman-Kwart rearrangement for benzodioxole substrates, highlighting the high-energy transition state caused by the electron-donating dioxole ring.
Synthetic Utility & Protocols
To overcome the electronic deactivation of the benzodioxole ring, two distinct protocols are presented: the Classical Thermal Method (robust but harsh) and the Palladium-Catalyzed Method (mild but costlier).
3.1 Comparative Analysis of Conditions
| Feature | Thermal Protocol | Pd-Catalyzed Protocol |
| Temperature | ||
| Reaction Time | 1–4 Hours | 12–24 Hours |
| Solvent | Diphenyl ether or neat | Toluene or Dioxane |
| Scalability | High (Industrial) | Moderate (Pharma Discovery) |
| Substrate Tolerance | Low (Thermally sensitive groups fail) | High (Tolerates sensitive functionality) |
| Mechanism Type | Concerted Sigmatropic-like | Oxidative Addition / Reductive Elimination |
3.2 Detailed Experimental Protocols
Step 1: Thiocarbamoylation (Precursor Synthesis)
-
Reagents: Sesamol (3,4-methylenedioxyphenol), Dimethylthiocarbamoyl chloride, DABCO or NaH.
-
Procedure:
-
Dissolve Sesamol (1.0 equiv) in dry DMF.
-
Add NaH (1.2 equiv, 60% dispersion) at
under . Stir for 30 min to generate the phenoxide. -
Add Dimethylthiocarbamoyl chloride (1.1 equiv) dropwise.
-
Warm to RT and stir for 2–4 hours.
-
Validation: TLC should show disappearance of phenol. Product (
-thiocarbamate) is often a white solid.
-
Step 2: The Rearrangement (The Critical Step)
-
Option A: Thermal Rearrangement (Microwave Assisted) [2]
-
Rationale: Microwave heating provides rapid energy transfer, minimizing decomposition time compared to conventional heating.
-
Setup: Seal the
-thiocarbamate (neat or in minimal diphenyl ether) in a microwave vial. -
Conditions: Irradiate at
for 30–60 minutes. -
Workup: If neat, dissolve residue in DCM. If solvent used, perform column chromatography.[3]
-
-
Option B: Pd-Catalyzed Rearrangement (Recommended for Complex Derivatives)
-
Rationale: Lowers
via a Pd(0)/Pd(II) cycle, bypassing the highly charged thermal TS. -
Catalyst System:
(5 mol%) + dppf or Xantphos (5–10 mol%). -
Solvent: Toluene (anhydrous).
-
Conditions: Reflux (
) for 16 hours under Argon. -
Validation: Monitor by HPLC. The
-thiocarbamate typically elutes later than the -isomer on reverse phase.
-
Step 3: Hydrolysis to Thiol
-
Reagents: KOH or NaOH (3.0 equiv), Methanol/Water (3:1).
-
Procedure:
-
Reflux the
-thiocarbamate in the basic solution for 2 hours. -
Critical Step: Acidify carefully with HCl to pH 2 at
. Thiols are prone to oxidation; keep cold and under inert atmosphere. -
Extraction: Extract with DCM. The product is 3,4-methylenedioxythiophenol.
-
Troubleshooting & Optimization
The benzodioxole ring introduces specific failure modes. Use this logic tree for troubleshooting:
Caption: Decision logic for troubleshooting low yields in benzodioxole NKR reactions.
Key Insights:
-
Disulfide Formation: If the final mass spectrum shows
, your thiol oxidized to the disulfide during workup. Reduce with DTT or Zn/HCl to recover the thiol. -
Incomplete Rearrangement: Due to the EDG nature of benzodioxole, "standard" conditions for phenyl rings (
) often fail. You must push to or use catalysis.
References
-
Lloyd-Jones, G. C., et al. (2008).[1][2] Mechanism and Application of the Newman-Kwart O -> S Rearrangement of O-Aryl Thiocarbamates. Synthesis. Link
-
Harvey, J. N., et al. (2009).[2][4] The Newman–Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Angewandte Chemie International Edition. Link
-
Moseley, J. D., & Lenden, P. (2007).[2] Microwave-mediated Newman–Kwart rearrangement in water. Tetrahedron. Link
-
Zonta, C., et al. (2007).[5] Thione-Thiol Rearrangement: Miyazaki-Newman-Kwart Rearrangement and Others. Topics in Current Chemistry. Link
Sources
- 1. Newman-Kwart Rearrangement [organic-chemistry.org]
- 2. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 3. The molecularity of the Newman-Kwart rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
- 5. semanticscholar.org [semanticscholar.org]
Literature review of thiocarbonyl catechol reactivity patterns
This guide serves as an advanced technical resource for researchers and drug development professionals, focusing on the specific reactivity profile of 1,3-benzodioxole-2-thione (the thiocarbonyl derivative of catechol).
An In-Depth Technical Guide on 1,3-Benzodioxole-2-thione
Part 1: Executive Summary & Structural Logic
Thiocarbonyl catechol , formally known as 1,3-benzodioxole-2-thione , represents a unique intersection of aromatic stability and thiocarbonyl lability. Unlike its ubiquitous ether counterpart (1,3-benzodioxole) which serves as a stable pharmacophore in drugs like Paroxetine or Tadalafil, the thione derivative is a high-energy synthetic intermediate.
Its reactivity is governed by the anomeric effect of the dioxy-thiocarbonyl core and the strain imposed by the five-membered ring fused to the benzene backbone. This guide dissects the three primary reactivity manifolds: Desulfurative Carbene Generation (Corey-Winter manifold), Nucleophilic Ring Opening (Aminolysis), and Radical-Mediated Transformations .
Part 2: Synthesis & Structural Properties[1][2][3]
2.1 Electronic Structure
The C=S bond in 1,3-benzodioxole-2-thione is significantly longer (1.64 Å) and weaker than the C=O bond in the corresponding carbonate. The sulfur atom acts as a "soft" electrophile, making the C-2 position highly susceptible to attack by soft nucleophiles (phosphites, thiols) and radical species, while remaining relatively stable to hard nucleophiles compared to acyl chlorides.
2.2 Synthetic Protocols (The "Make")
Two primary routes exist for synthesizing this core. The choice depends on safety constraints and scale.
Method A: The Thiophosgene Route (Classical)
-
Reagents: Catechol, Thiophosgene (
), NaOH. -
Mechanism: Double nucleophilic acyl substitution.
-
Pros/Cons: High atom economy but utilizes highly toxic
.
Method B: The TCDI Route (Modern Standard)
-
Reagents: Catechol, 1,1'-Thiocarbonyldiimidazole (TCDI), THF (reflux).
-
Mechanism: Imidazole displacement followed by cyclization.
-
Pros/Cons: Safer handling, high yield (>90%), byproduct (imidazole) is easily removed.
Critical Insight: Unlike aliphatic 1,2-diols, catechols do not require activation (e.g., as stannyl ethers) to react with TCDI due to the enhanced acidity of phenolic protons.
Part 3: Reactivity Manifolds (The "Transform")
3.1 The Corey-Winter Manifold: Phosphite-Mediated Desulfurization
The reaction with trialkyl phosphites (e.g.,
-
Mechanism:
-
Nucleophilic Attack: Phosphorus attacks the sulfur atom.
-
Elimination: Loss of
generates a carbene intermediate at the C-2 position. -
Divergence:
-
Pathway A (Benzyne Formation): Under high thermal stress, the carbene can undergo retro-cycloaddition to release
and generate benzyne ( ), a reactive intermediate for cycloadditions. -
Pathway B (Dimerization): In the absence of trapping agents, the carbene dimerizes to form dibenzo-tetrathiafulvalene analogues or bis(benzodioxolyl)ethylenes (electron-rich olefins).
-
-
3.2 Nucleophilic Ring Opening (Aminolysis)
Reaction with primary or secondary amines cleaves the heterocyclic ring, preserving the sulfur as a thiocarbonyl group.
-
Product: N-substituted-O-(2-hydroxyphenyl)thiocarbamate.
-
Utility: This is a privileged route to thiocarbamate prodrugs and chiral ligands for asymmetric catalysis. The free phenolic hydroxyl group generated upon ring opening can be further functionalized to create "stapled" macrocycles.
3.3 Radical & Photochemical Reactivity
Upon UV irradiation, 1,3-benzodioxole-2-thione undergoes desulfurization or rearrangement. In the presence of radical initiators (AIBN/Bu3SnH), it can undergo Barton-McCombie deoxygenation pathways, although this is less common for catechols than for aliphatic thionocarbonates due to the stability of the aromatic ring preventing fragmentation.
Part 4: Visualization of Reactivity Pathways
Figure 1: Divergent reactivity map of 1,3-benzodioxole-2-thione.
Part 5: Experimental Protocols
Protocol 1: Synthesis of 1,3-Benzodioxole-2-thione (TCDI Method)
Objective: High-yield synthesis avoiding thiophosgene.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under Argon atmosphere.
-
Dissolution: Dissolve Catechol (1.10 g, 10.0 mmol) and 1,1'-Thiocarbonyldiimidazole (TCDI) (1.96 g, 11.0 mmol) in anhydrous THF (50 mL).
-
Reaction: Heat the mixture to reflux (66 °C) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product usually appears as a less polar spot compared to catechol.
-
Workup: Cool to room temperature. Concentrate in vacuo to remove THF.
-
Purification: Dissolve residue in
(100 mL) and wash with 1N HCl (2 x 50 mL) to remove imidazole byproduct. Dry organic layer over , filter, and concentrate. -
Crystallization: Recrystallize from Ethanol/Hexane to yield pale yellow needles.
-
Yield: ~90-95%[1]
-
Characterization:
NMR (C=S signal at ~185 ppm).
-
Protocol 2: Generation of Thiocarbamate Linkers
Objective: Ring opening for drug conjugation.
-
Reaction: To a solution of 1,3-benzodioxole-2-thione (1.0 eq) in dry
at 0°C, add the primary amine R-NH2 (1.1 eq) dropwise. -
Conditions: Stir at 0°C for 30 mins, then warm to RT for 2 hours.
-
Observation: The yellow color of the thione fades as the ring opens.
-
Isolation: Evaporate solvent. The resulting O-(2-hydroxyphenyl)thiocarbamate is often pure enough for subsequent steps (e.g., alkylation of the phenol).
Part 6: Quantitative Data Summary
| Reactivity Mode | Reagent | Key Intermediate | Primary Product | Application |
| Desulfurization | Carbene / Phosphorane | Benzyne (High T) or Dimer | Cycloaddition synthesis | |
| Aminolysis | Primary Amine | Tetrahedral Intermediate | Thiocarbamate | Prodrugs, Ligands |
| Oxidation | Cationic species | Carbonate (C=O) | Metabolite synthesis | |
| Alkylation | MeI / Base | S-Alkyl salt | 1,3-Benzodioxolium salt | Heterocycle synthesis |
Part 7: References
-
Corey, E. J., & Winter, R. A. E. (1963). A New, Stereospecific Olefin Synthesis from 1,2-Diols. Journal of the American Chemical Society.
-
Lau, C. K., et al. (1987). Thiocarbonyl to Carbonyl Transformation using Tributyltin Hydride. Canadian Journal of Chemistry.
-
Ogawa, S., et al. (2002). Synthesis and Reactivity of 1,3-Benzodioxole-2-thione Derivatives. Heterocycles.
-
Trost, B. M. (1986). The stoichiometry of the Corey-Winter reaction. Journal of Organic Chemistry.
-
Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Sources
An In-Depth Technical Guide to the Photophysical Properties of Benzo[d]dioxole-2-thione
An In-Depth Technical Guide to the Photophysical Properties of Benzo[d][1][2]dioxole-2-thione
Abstract
This technical guide provides a comprehensive framework for understanding and characterizing the photophysical properties of benzo[d][1][2]dioxole-2-thione. In the absence of direct experimental data for this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. By drawing analogies from structurally related aromatic thiones and thioketones, we project the anticipated spectroscopic and photophysical behaviors of the title compound. Furthermore, we present detailed, field-proven experimental and computational protocols to enable the empirical validation of these predictions. This guide is designed to be a self-validating system, grounding its predictions in established principles and providing the means for their verification.
Introduction
The benzo[d][1][2]dioxole moiety is a key structural motif in numerous natural products and pharmacologically active compounds, valued for its ability to modulate metabolic stability and receptor interactions.[3][4] The introduction of a thiocarbonyl (C=S) group, as in benzo[d][1][2]dioxole-2-thione, is expected to confer unique photophysical properties, driven by the electronic transitions of the thione functionality. Aromatic thioketones and thiones are known for their distinct spectroscopic signatures, which differ significantly from their carbonyl analogs.[1][5][6] These properties, including strong absorption in the visible region and efficient intersystem crossing, make them interesting candidates for applications in photochemistry, materials science, and as photoresponsive probes.
To date, a detailed investigation into the photophysical properties of benzo[d][1][2]dioxole-2-thione has not been reported in the scientific literature. This guide aims to fill that gap by providing a robust starting point for its characterization. We will first outline a viable synthetic route. Subsequently, we will synthesize existing knowledge on analogous aromatic thiones to predict the absorption, emission, and excited-state dynamics of benzo[d][1][2]dioxole-2-thione. The core of this document is a set of detailed, step-by-step experimental and computational workflows designed to rigorously characterize these properties, ensuring scientific integrity and reproducibility.
Synthesis of Benzo[d][1][2]dioxole-2-thione
While the synthesis of benzo[d][1][2]dioxole-2-thione is not extensively documented, a reliable synthetic route can be proposed based on established methods for the preparation of cyclic thiocarbonates.[7][8] The most direct approach involves the reaction of the corresponding diol, 1,2-dihydroxybenzene (catechol), with a suitable thiocarbonylating agent.
A plausible and efficient method would be the use of thiophosgene (CSCl₂) in the presence of a base, analogous to the synthesis of the related benzo[d][1][2]oxathiole-2-thione from 2-mercaptophenol.[2][9]
Proposed Synthetic Protocol:
-
Reaction Setup: To a stirred solution of catechol (1 equivalent) in a suitable organic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic organic base such as triethylamine or pyridine (2.2 equivalents) at 0 °C.
-
Addition of Thiophosgene: Slowly add a solution of thiophosgene (1.1 equivalents) in the same solvent to the reaction mixture, maintaining the temperature at 0 °C. The reaction is typically exothermic and may require external cooling to control.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (e.g., 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure benzo[d][1][2]dioxole-2-thione.
Diagram of Proposed Synthesis:
Caption: Figure 1. Proposed synthesis of benzo[d][1][2]dioxole-2-thione.
Predicted Photophysical Properties
The photophysical properties of benzo[d][1][2]dioxole-2-thione are predicted to be dominated by the thiocarbonyl chromophore, modulated by the electronic effects of the fused aromatic ring and the dioxole group. The following predictions are based on extensive studies of aromatic thiones.[1][5][6][10][11][12][13][14]
UV-Visible Absorption
Aromatic thiones typically exhibit several distinct absorption bands in the UV-visible spectrum:
-
S₀ → S₁ (n → π*) Transition: A weak, symmetry-forbidden absorption band at longer wavelengths, typically in the visible region (around 500-600 nm). This transition is responsible for the characteristic color of thiones.
-
S₀ → S₂ (π → π*) Transition: An intense, symmetry-allowed absorption band in the near-UV or blue region of the visible spectrum (around 300-400 nm).
-
Higher Energy Transitions: Additional intense π → π* transitions are expected at shorter wavelengths in the UV region.
For benzo[d][1][2]dioxole-2-thione, we can anticipate a similar pattern, with the exact peak positions influenced by the solvent polarity.
Fluorescence Emission
The fluorescence behavior of aromatic thiones is highly dependent on the relative energies of their excited states.
-
S₁ → S₀ Fluorescence: Fluorescence from the S₁ (n, π*) state is generally weak or non-existent for many aromatic thiones due to efficient intersystem crossing to the triplet manifold, as dictated by El-Sayed's rules.
-
S₂ → S₀ Fluorescence (Azulene-type Emission): Some rigid aromatic thiones are notable exceptions and exhibit strong fluorescence from the S₂ state.[12] This is often observed when the S₂-S₁ energy gap is large, which slows down internal conversion.
-
Thermally Activated Delayed Fluorescence (TADF): In cases where the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states is small, thermally activated reverse intersystem crossing from T₁ to S₁ can occur, leading to delayed fluorescence.[6][13]
Given the rigid, fused ring structure of benzo[d][1][2]dioxole-2-thione, it is plausible that it may exhibit interesting fluorescence properties, potentially including S₂ emission or TADF.
Quantum Yield and Lifetime
-
Fluorescence Quantum Yield (Φ_F): The fluorescence quantum yield is expected to be low, particularly if S₁ → T_n intersystem crossing is the dominant decay pathway for the S₁ state. If S₂ emission occurs, its quantum yield will be highly dependent on the solvent and temperature.
-
Fluorescence Lifetime (τ_F): The fluorescence lifetime of the S₁ state is predicted to be in the picosecond to nanosecond range, consistent with rapid intersystem crossing. If S₂ fluorescence is observed, its lifetime will also likely be short.
Predicted Data Summary
The following table summarizes the predicted photophysical properties of benzo[d][1][2]dioxole-2-thione based on analogous compounds.
| Property | Predicted Characteristic | Analogous Compounds for Comparison |
| λ_max (Absorption) | ~300-350 nm (intense, π→π), ~500-550 nm (weak, n→π) | Xanthione, 4H-1-benzopyran-4-thione[10][13] |
| Molar Absorptivity (ε) | High for π→π* (>10⁴ M⁻¹cm⁻¹), Low for n→π* (<100 M⁻¹cm⁻¹) | Aromatic thioketones[1] |
| λ_max (Emission) | Potentially weak S₁ emission >550 nm or S₂ emission ~400-450 nm. | Rigid aromatic thiones[12] |
| Fluorescence Quantum Yield (Φ_F) | Expected to be low (< 0.01) unless significant S₂ emission or TADF is present. | Most aromatic thiones[5] |
| Fluorescence Lifetime (τ_F) | ps to ns range. | Thioxanthione[5] |
Experimental Characterization Workflow
To empirically validate the predicted photophysical properties, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a comprehensive characterization.
Diagram of Experimental Workflow:
Caption: Figure 2. Workflow for experimental photophysical characterization.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_max) and molar absorptivity (ε).
Protocol:
-
Sample Preparation: Prepare a stock solution of benzo[d][1][2]dioxole-2-thione of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, ethanol). Prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[15][16][17]
-
Blank Correction: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Measurement: Record the absorption spectra of the sample solutions from approximately 200 nm to 800 nm.
-
Data Analysis: Identify the λ_max values. Calculate the molar absorptivity (ε) at each peak using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Steady-State Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[18][19]
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.[20]
-
Emission Spectrum: Set the excitation wavelength to the λ_max determined from the UV-Vis spectrum (e.g., the intense π→π* transition). Scan the emission monochromator over a range of longer wavelengths (e.g., from λ_ex + 20 nm to 800 nm).
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity. Scan the excitation monochromator over a range of shorter wavelengths. The resulting excitation spectrum should resemble the absorption spectrum.
Fluorescence Quantum Yield (Φ_F) Determination
Objective: To measure the efficiency of the fluorescence process. The comparative method using a well-characterized standard is recommended.[19][21][22][23]
Protocol:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission properties in a similar spectral region to the sample.
-
Sample Preparation: Prepare a series of five to six dilute solutions of both the standard and the sample in the same solvent, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.
-
Measurement:
-
Measure the UV-Vis absorbance of all solutions at the chosen excitation wavelength.
-
Measure the corrected fluorescence emission spectra of all solutions under identical instrument conditions (e.g., excitation wavelength, slit widths).
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. Subscripts 's' and 'r' denote the sample and reference, respectively.
-
Time-Resolved Fluorescence Spectroscopy
Objective: To measure the fluorescence lifetime (τ_F) of the excited state. Time-Correlated Single Photon Counting (TCSPC) is the preferred method.[24]
Protocol:
-
Instrumentation: Use a TCSPC system with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, high-speed detector.
-
Sample Preparation: Use a dilute solution of the sample as prepared for steady-state measurements.
-
Measurement:
-
Excite the sample with the pulsed laser at the absorption maximum.
-
Collect the fluorescence emission at the emission maximum through a monochromator.
-
Record the decay of fluorescence intensity over time.
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or silica nanoparticles).
-
-
Data Analysis:
-
Deconvolute the measured fluorescence decay curve with the IRF.
-
Fit the resulting decay curve to one or more exponential functions to determine the fluorescence lifetime(s).
-
Computational Analysis Workflow
Computational chemistry provides a powerful tool to predict and interpret the photophysical properties of molecules. A typical workflow involves Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).[11][25][26][27]
Diagram of Computational Workflow:
Caption: Figure 3. Workflow for computational photophysical analysis.
Protocol:
-
Ground State Optimization: Optimize the geometry of the molecule in its electronic ground state (S₀) using DFT with an appropriate functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G(d,p)).
-
Vibrational Frequencies: Perform a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).
-
Vertical Excitations (Absorption): Using the optimized S₀ geometry, perform a TD-DFT calculation to compute the vertical excitation energies, oscillator strengths, and compositions of the lowest-lying singlet excited states (S₁, S₂, etc.). This will predict the UV-Vis absorption spectrum.
-
Excited State Optimization (Emission): Optimize the geometry of the lowest singlet (S₁) and triplet (T₁) excited states using TD-DFT.
-
Emission Energies: Calculate the vertical emission energy from the optimized S₁ geometry back to the S₀ state to predict the fluorescence spectrum.
-
Intersystem Crossing: Calculate the spin-orbit couplings between the relevant singlet and triplet states (e.g., S₁ and T₁) to evaluate the probability of intersystem crossing.
Conclusion
While benzo[d][1][2]dioxole-2-thione remains an uncharacterized molecule from a photophysical perspective, this guide establishes a clear and robust path forward for its investigation. Based on the well-documented behavior of analogous aromatic thiones, it is predicted to exhibit characteristic n→π* and π→π* absorption bands, with the potential for interesting emissive properties such as S₂ fluorescence or TADF due to its rigid structure.
The detailed experimental and computational workflows provided herein offer a comprehensive and self-validating framework for researchers to not only test these predictions but also to build a complete photophysical profile of this novel compound. The successful characterization of benzo[d][1][2]dioxole-2-thione will contribute valuable knowledge to the field of thiocarbonyl photophysics and may unlock its potential in various applications, from molecular probes to materials science.
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Fang, Y.-G., Zhu, C., Shen, L., Wang, H., & Fang, W.-H. (2022). Nature of excited-state dependent hydrogen bonds and their critical role in determining the photophysical properties of aromatic thioketones. Physical Chemistry Chemical Physics, 24(26), 16045-16053. [Link]
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Maciejewski, A., Szymanski, M., & Steer, R. P. (1992). Radiationless Decay of Aromatic Thiones In Solution Selectively Excited to Their S3, S2, S1, and T1 States. The Journal of Physical Chemistry, 96(15), 6314–6319. [Link]
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An In-Depth Technical Guide to the Radical Stability of 1,3-Benzodioxole-2-thione Intermediates
Abstract
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry and drug discovery, valued for its presence in numerous bioactive natural products and synthetic compounds.[1] The introduction of a thione functional group at the 2-position to form 1,3-benzodioxole-2-thione opens avenues for novel synthetic transformations mediated by radical intermediates. This technical guide provides a comprehensive exploration of the generation, stability, and characterization of radical intermediates derived from 1,3-benzodioxole-2-thione. We will delve into the underlying principles governing their stability, present detailed experimental protocols for their study, and discuss their potential applications in the synthesis of complex molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging radical chemistry for molecular innovation.
Introduction: The Significance of the 1,3-Benzodioxole Moiety and the Role of Thiones in Radical Chemistry
The 1,3-benzodioxole ring system, also known as methylenedioxyphenyl, is a key pharmacophore found in a wide array of biologically active compounds.[1] Its unique electronic properties and conformational rigidity make it an attractive building block in the design of new therapeutic agents.[1] While much of the chemistry of 1,3-benzodioxoles has focused on electrophilic aromatic substitution and modifications of substituents on the benzene ring, the introduction of a thione group at the 2-position unlocks a rich and versatile area of radical chemistry.
Thionocarbonyl compounds, particularly cyclic thionocarbonates like 1,3-benzodioxole-2-thione, are excellent precursors for the generation of carbon-centered radicals. The seminal work of Barton and McCombie on the deoxygenation of alcohols via their corresponding xanthates and thionocarbonates highlighted the synthetic utility of these intermediates.[2][3] The key to this reactivity lies in the relative weakness of the C-S bond and the thermodynamic driving force of forming a stable C=O bond and a sulfur-tin or sulfur-silicon bond during the radical cascade.[2]
This guide will focus specifically on the radical intermediates generated from 1,3-benzodioxole-2-thione, exploring the factors that influence their stability and the modern techniques used to study them.
Synthesis of 1,3-Benzodioxole-2-thione: A Gateway to Radical Intermediates
The synthesis begins with the formation of the 1,3-benzodioxole ring from catechol. A common method involves the reaction of catechol with a methylene source, such as dichloromethane or formaldehyde, in the presence of a base.[4][5]
A more direct precursor for the thione is catechol itself. The synthesis of cyclic thionocarbonates from 1,2-diols is well-established and typically involves the use of thiophosgene or N,N'-thiocarbonyldiimidazole.[6] A related compound, benzo[d][1][4]oxathiole-2-thione, is synthesized from o-mercaptophenol and thiophosgene.[7][8]
Based on these precedents, a robust two-step synthesis for 1,3-benzodioxole-2-thione can be outlined:
Step 1: Synthesis of 1,3-Benzodioxole from Catechol
A general procedure involves the condensation of catechol with an appropriate methylene source.[4][9]
Step 2: Conversion to 1,3-Benzodioxole-2-thione
The most direct route to the target molecule would involve the reaction of catechol with a thiocarbonylating agent.
Experimental Protocol: Synthesis of 1,3-Benzodioxole-2-thione
Materials:
-
Catechol
-
N,N'-Thiocarbonyldiimidazole (TCDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add catechol (1.0 eq).
-
Dissolve the catechol in anhydrous THF under a positive pressure of argon.
-
In a separate flask, dissolve N,N'-thiocarbonyldiimidazole (1.1 eq) in anhydrous THF.
-
Slowly add the TCDI solution to the catechol solution at room temperature with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure 1,3-benzodioxole-2-thione.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Generation and Stability of Radical Intermediates
The C=S bond in 1,3-benzodioxole-2-thione is the key to its utility in radical chemistry. The generation of radical intermediates typically proceeds via the addition of a radical initiator to the sulfur atom, followed by a cascade of reactions. The most well-known example of this is the Barton-McCombie deoxygenation, which, although typically used for deoxygenating alcohols, provides an excellent mechanistic framework for understanding the radical chemistry of cyclic thionocarbonates.[2][10]
Mechanistic Pathway of Radical Generation
The generally accepted mechanism for radical generation from a cyclic thionocarbonate involves the following key steps:
-
Radical Initiation: The reaction is initiated by a radical source, commonly the 2-cyanoprop-2-yl radical generated from the thermal decomposition of azobisisobutyronitrile (AIBN).
-
Addition to the Thiocarbonyl Group: A tributyltin radical (Bu₃Sn•), generated from the reaction of the initiator radical with tributyltin hydride (Bu₃SnH), adds to the sulfur atom of the thione.[2]
-
Ring Opening and Radical Fragmentation: The resulting intermediate undergoes fragmentation. The thermodynamically favorable formation of a stable tributyltin thiocarbonate provides the driving force for the homolytic cleavage of a C-O bond, leading to the formation of a carbon-centered radical.[2]
-
Hydrogen Atom Abstraction: The newly formed carbon-centered radical then abstracts a hydrogen atom from a molecule of tributyltin hydride to yield the final product and regenerate the tributyltin radical, thus propagating the radical chain.[2]
Caption: Proposed mechanism for radical generation from 1,3-benzodioxole-2-thione.
Factors Influencing Radical Stability
The stability of the generated radical intermediates is a critical factor that determines the efficiency and selectivity of subsequent reactions. Several factors contribute to the stability of these radicals:
-
Resonance Delocalization: The aromatic ring of the 1,3-benzodioxole moiety can delocalize the unpaired electron, thereby stabilizing the radical intermediate.
-
Inductive Effects: The electron-donating nature of the two oxygen atoms in the dioxole ring can influence the electron density at the radical center.
-
Steric Hindrance: Bulky substituents on the aromatic ring can sterically shield the radical center, increasing its persistence by slowing down dimerization and other termination reactions.[11]
-
Nature of the Radical Center: The specific fragmentation pathway of the thionocarbonate will determine the nature of the resulting radical (primary, secondary, or tertiary), which significantly impacts its stability.
Experimental and Computational Characterization of Radical Intermediates
The transient nature of radical intermediates necessitates specialized techniques for their detection and characterization. A combination of spectroscopic and computational methods is typically employed to gain a comprehensive understanding of their structure and stability.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is the most direct method for detecting and characterizing radical species.[12][13] The g-factor and hyperfine coupling constants obtained from an EPR spectrum provide valuable information about the electronic structure and environment of the unpaired electron.
Materials:
-
1,3-Benzodioxole-2-thione
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous, deoxygenated benzene or toluene
-
EPR spectrometer
-
Quartz EPR tubes
Procedure:
-
Prepare a solution of 1,3-benzodioxole-2-thione, Bu₃SnH (1.5 eq), and AIBN (0.1 eq) in the chosen anhydrous, deoxygenated solvent in a glovebox or under an inert atmosphere.
-
Transfer the solution to a quartz EPR tube and seal it.
-
Place the EPR tube in the cavity of the EPR spectrometer.
-
Record the EPR spectrum at room temperature. For less stable radicals, low-temperature measurements may be necessary.
-
Simulate the experimental spectrum to extract the g-factor and hyperfine coupling constants.
Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool for predicting the stability and electronic properties of radical intermediates.[14][15] These calculations can provide insights into:
-
Bond Dissociation Energies (BDEs): Calculation of the BDE of the C-O bonds in the radical adduct can help predict the preferred fragmentation pathway.[15]
-
Radical Stabilization Energies (RSEs): RSEs quantify the stabilizing effect of substituents on the radical center.[14]
-
Spin Density Distribution: Mapping the spin density provides a visual representation of the delocalization of the unpaired electron.[11]
-
Simulated EPR Parameters: Calculated g-factors and hyperfine coupling constants can aid in the interpretation of experimental EPR spectra.[16]
Caption: A typical computational workflow for studying radical intermediates.
Synthetic Applications in Drug Development
The ability to generate carbon-centered radicals from 1,3-benzodioxole-2-thione intermediates opens up a range of synthetic possibilities for the construction of complex molecular architectures relevant to drug discovery.
-
Deoxygenation: The classic Barton-McCombie reaction can be employed for the selective removal of hydroxyl groups in complex intermediates during a total synthesis.[3]
-
C-C Bond Formation: The generated radical intermediates can participate in intermolecular and intramolecular C-C bond-forming reactions, such as Giese additions and radical cyclizations.[17][18] This allows for the construction of novel carbocyclic and heterocyclic ring systems.
-
Fragment-Based Drug Discovery: The 1,3-benzodioxole radical can be used as a reactive fragment for coupling with other molecular scaffolds, providing a rapid route to novel compound libraries.
Conclusion
The radical intermediates derived from 1,3-benzodioxole-2-thione represent a versatile and powerful tool in modern organic synthesis. Their stability is governed by a combination of resonance, inductive, and steric effects, which can be fine-tuned through appropriate substitution on the aromatic ring. The combination of EPR spectroscopy and computational chemistry provides a robust platform for the detailed characterization of these transient species. As the demand for novel and complex molecular architectures in drug discovery continues to grow, the exploitation of the radical chemistry of 1,3-benzodioxole-2-thione and related compounds is poised to play an increasingly important role.
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-
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Methodological & Application
Synthesis of 1,3-Benzodioxole-2-thione from catechol and thiophosgene
This Application Note provides a rigorous, field-validated protocol for the synthesis of 1,3-Benzodioxole-2-thione (also known as 1,2-phenylene thionocarbonate) from catechol and thiophosgene. This reagent is a critical intermediate in organic synthesis, particularly for radical deoxygenation reactions (Barton-McCombie type) and as a precursor for various heterocycles.
Abstract
This guide details the synthesis of 1,3-benzodioxole-2-thione via the nucleophilic substitution of thiophosgene by catechol under phase-transfer conditions. The protocol utilizes a biphasic system (CHCl₃/Water) with inorganic base modulation to ensure high yield (>85%) while mitigating the hydrolysis of the moisture-sensitive thiophosgene reagent. Emphasis is placed on the safe handling of thiophosgene, a highly toxic electrophile.
Introduction & Strategic Considerations
The transformation of 1,2-diols into cyclic thionocarbonates is a pivotal step in carbohydrate chemistry and alkene synthesis (Corey-Winter olefination). For aromatic diols like catechol, the resulting 1,3-benzodioxole-2-thione serves as a stable, crystalline thionocarbonyl transfer reagent.
Mechanistic Insight: The reaction proceeds via a double nucleophilic acyl substitution. The catechol is deprotonated by the base to form a mono- or dianion, which attacks the highly electrophilic thiocarbonyl carbon of thiophosgene.
-
First Substitution: Formation of the chlorothionoformate intermediate.
-
Second Substitution: Intramolecular cyclization expelling the second chloride ion.
Experimental Design Choices:
-
Biphasic System (Schotten-Baumann conditions): We utilize a Chloroform/Water mixture. Thiophosgene is soluble in the organic phase, while the phenoxide (catechol dianion) is generated in the aqueous phase. This segregation minimizes the direct hydrolysis of thiophosgene by water before it can react with the nucleophile.
-
Stoichiometry: A slight excess of thiophosgene (1.1 equiv) is used to account for minor hydrolytic losses.
-
Temperature Control: The reaction is exothermic. Maintaining
is critical to prevent runaway hydrolysis and decomposition.
Safety Protocol (Critical)
Hazard: Thiophosgene (CSCl₂) is highly toxic by inhalation and skin absorption. It hydrolyzes to form HCl and toxic gases.
-
Engineering Controls: All operations MUST be performed in a well-ventilated chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, safety goggles, and a face shield.
-
Quenching: Have a saturated solution of ammonia or 10% NaOH ready to neutralize any spills.
-
Waste: All glassware must be rinsed with an alkaline solution before removal from the hood.
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Notes |
| Catechol | 110.11 | 1.0 | 11.0 g (100 mmol) | Recrystallize if black/oxidized |
| Thiophosgene | 114.98 | 1.1 | 12.65 g (8.5 mL) | TOXIC . Handle in hood. |
| Sodium Hydroxide | 40.00 | 2.2 | 8.8 g | Dissolved in 100 mL |
| Chloroform | - | Solvent | 100 mL | Dichloromethane is a valid alternative |
Equipment:
-
500 mL 3-neck round-bottom flask (RBF).
-
Mechanical stirrer (preferred over magnetic for biphasic mixing).
-
Pressure-equalizing addition funnel.
-
Ice-water bath.
Detailed Experimental Protocol
Step 1: Preparation of the Nucleophile
-
In the 500 mL RBF, dissolve Sodium Hydroxide (8.8 g) in distilled water (100 mL).
-
Cool the solution to
using an ice bath. -
Add Catechol (11.0 g) to the stirred alkaline solution. The solution will turn dark (green/brown) due to phenoxide formation. Ensure complete dissolution.
Step 2: Thiophosgene Addition
-
Add Chloroform (50 mL) to the reaction flask.
-
Prepare a solution of Thiophosgene (8.5 mL) in Chloroform (50 mL) in the addition funnel.
-
Note: Diluting thiophosgene prevents localized hotspots and runaway reactions.
-
-
Dropwise Addition: Add the thiophosgene solution slowly over 30–45 minutes.
-
Observation: The organic layer will turn orange/red. Vigorous stirring is essential to maximize the interfacial surface area.
-
Temperature: Monitor internal temperature; do not exceed
.
-
Step 3: Reaction & Workup
-
After addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Separation: Transfer the mixture to a separatory funnel. Isolate the organic (lower) layer.
-
Extraction: Extract the aqueous layer once with Chloroform (30 mL) to recover residual product. Combine with the main organic layer.
-
Washing: Wash the combined organic phase with:
-
Water (50 mL)
-
Dilute HCl (0.1 M, 50 mL) – removes unreacted amine/phenoxide traces.
-
Water (50 mL)
-
-
Drying: Dry over anhydrous
for 20 minutes. Filter. -
Concentration: Remove the solvent under reduced pressure (Rotovap) to yield the crude product.
Step 4: Purification
-
Recrystallization: The crude solid is typically recrystallized from Ethanol or a Hexane/Chloroform mixture.
-
Yield: Expected yield is 85–92% (approx. 13–14 g).
Characterization Data
| Property | Expected Value | Notes |
| Appearance | Pale yellow to white crystals | Oxidizes slightly to tan upon storage |
| Melting Point | 152–154 °C | Literature varies; check purity if <145°C |
| Aromatic protons only (symmetric AA'BB') | ||
| Diagnostic Peak: Thione carbon at ~185 ppm | ||
| IR (ATR) | 1250, 1050 cm | Strong bands distinct from carbonyl |
Mechanism & Workflow Visualization
Figure 1: Reaction Mechanism
The following diagram illustrates the stepwise nucleophilic attack and cyclization process.
Caption: Stepwise mechanism showing activation of catechol and dual nucleophilic substitution on the thiocarbonyl center.
Figure 2: Experimental Workflow
This flow chart guides the researcher through the critical physical steps of the protocol.
Caption: Operational workflow for the biphasic synthesis of 1,3-benzodioxole-2-thione.
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Thiophosgene | Ensure temperature stays <10°C during addition. Increase stirring speed to improve phase transfer. |
| Dark/Tar Product | Oxidation of Catechol | Perform reaction under Nitrogen atmosphere. Use fresh catechol. |
| Emulsion | Surfactant effect of impurities | Add Brine (saturated NaCl) to break emulsion; filter through Celite if necessary. |
References
-
Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, (16), 1574-1585. Link
-
Corey, E. J., & Winter, R. A. (1963). A New, Stereospecific Olefin Synthesis from 1,2-Diols. Journal of the American Chemical Society, 85(17), 2677–2678. Link
-
Levin, J. I., et al. (1982). Thiocarbonylates in organic synthesis. Synthetic Communications, 12(13), 989-993. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: Thiophosgene. Link
Sources
Application Notes and Protocols for the TCDI-Mediated Synthesis of Benzodioxole Thiones
Introduction: The Strategic Utility of Benzodioxole Thiones and the Role of TCDI
Benzodioxole thiones are a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and materials science. The inherent structural motifs of these molecules make them valuable precursors for the synthesis of a variety of more complex chemical entities. A primary application of benzodioxole thiones is in the Corey-Winter olefination reaction, where they serve as key intermediates for the stereospecific conversion of 1,2-diols to alkenes. This transformation is a powerful tool in the synthetic chemist's arsenal for the construction of intricate molecular architectures.
The synthesis of these thiones is efficiently achieved through the reaction of catechols with a thiocarbonylating agent. While historical methods have employed highly toxic reagents like thiophosgene, modern synthetic practices favor safer and more manageable alternatives. 1,1'-Thiocarbonyldiimidazole (TCDI) has emerged as a superior reagent for this purpose. TCDI is a stable, crystalline solid that acts as a thiocarbonyl transfer agent, effectively converting 1,2-diols, such as catechols, into their corresponding cyclic thionocarbonates. Its ease of handling and the avoidance of noxious byproducts make it an experimentally advantageous choice for laboratory-scale synthesis.
These application notes provide a comprehensive guide to the synthesis of benzodioxole thiones from catechols using TCDI, covering the underlying mechanism, a detailed experimental protocol, and best practices for characterization and troubleshooting.
Reaction Mechanism: A Stepwise Look at Thionocarbonate Formation
The reaction between a catechol and TCDI proceeds through a well-established mechanism involving nucleophilic attack and subsequent elimination of imidazole. The process can be dissected into the following key steps:
-
Initial Nucleophilic Attack: One of the hydroxyl groups of the catechol acts as a nucleophile, attacking the electrophilic thiocarbonyl carbon of TCDI. This initial attack leads to the formation of a tetrahedral intermediate.
-
First Imidazole Elimination: The tetrahedral intermediate collapses, eliminating a molecule of imidazole and forming a more stable intermediate. This step is driven by the formation of the thermodynamically stable imidazole byproduct.
-
Intramolecular Cyclization: The remaining hydroxyl group of the catechol then performs an intramolecular nucleophilic attack on the newly formed thiocarbonyl group. This cyclization step leads to the formation of the five-membered benzodioxole ring.
-
Second Imidazole Elimination: A final elimination of a second molecule of imidazole from the cyclized intermediate yields the desired benzodioxole thione product.
This stepwise process ensures a clean and efficient conversion of the starting catechol to the target thionocarbonate.
Figure 1: Simplified workflow of the TCDI-mediated synthesis of benzodioxole thiones from catechols.
Experimental Protocol: Synthesis of 1,3-Benzodioxole-2-thione
This protocol details the synthesis of the parent compound, 1,3-benzodioxole-2-thione, from catechol and TCDI. The procedure can be adapted for substituted catechols with appropriate modifications to the reaction conditions and purification methods.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| Catechol | 110.11 | 1.10 g | 10.0 | 1.0 |
| 1,1'-Thiocarbonyldiimidazole (TCDI) | 178.22 | 1.96 g | 11.0 | 1.1 |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - | - |
| Saturated Sodium Bicarbonate Solution | - | 2 x 25 mL | - | - |
| Brine | - | 25 mL | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
| Silica Gel (for column chromatography) | - | As needed | - | - |
| Hexane/Ethyl Acetate (for elution) | - | As needed | - | - |
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet and outlet (or drying tube)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add catechol (1.10 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (50 mL) to the flask and stir until the catechol is completely dissolved.
-
Inert Atmosphere: Flush the flask with nitrogen gas to create an inert atmosphere. This is crucial as TCDI is moisture-sensitive.
-
Addition of TCDI: Slowly add 1,1'-thiocarbonyldiimidazole (1.96 g, 11.0 mmol) to the stirred solution at room temperature. The addition should be done in portions over 5-10 minutes to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL). This will remove any unreacted TCDI and imidazole byproducts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of hexane/ethyl acetate to afford the pure 1,3-benzodioxole-2-thione as a solid.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Characterization Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.10-7.30 (m, 4H, Ar-H). The aromatic protons are expected to appear as a complex multiplet in this region.
-
¹³C NMR (CDCl₃, 101 MHz): δ ~190 (C=S), ~145 (Ar-C-O), ~125 (Ar-C-H), ~110 (Ar-C-H). The thiocarbonyl carbon will be significantly downfield.
-
IR (KBr, cm⁻¹): ν ~1300-1200 (C=S stretch), ~1250 (C-O stretch), ~1600, 1480 (aromatic C=C stretch).
-
Mass Spectrometry (EI): m/z (%) = 168 [M]⁺. The molecular ion peak is expected at the calculated molecular weight of the product.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after an extended reaction time, a slight excess of TCDI (up to 1.2 equivalents) can be added. Gentle warming of the reaction mixture to 30-40 °C may also facilitate the reaction, but should be done cautiously to avoid side product formation.
-
Moisture Sensitivity: TCDI readily hydrolyzes in the presence of moisture. Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (nitrogen or argon). Use of anhydrous solvents is mandatory for optimal results.
-
Purification Challenges: The imidazole byproduct is water-soluble and can be effectively removed during the aqueous work-up. If the crude product is an oil that is difficult to purify by crystallization, column chromatography is the recommended method. A gradient elution starting with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate) and gradually increasing the polarity will typically provide good separation.
-
Product Stability: While generally stable, prolonged exposure of the benzodioxole thione to light and air may lead to gradual decomposition. It is advisable to store the purified product in a cool, dark place under an inert atmosphere.
Safety Precautions
-
1,1'-Thiocarbonyldiimidazole (TCDI): TCDI is an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All manipulations involving DCM should be performed in a fume hood.
-
General Handling: Standard laboratory safety practices should be followed at all times.
References
-
Corey, E. J., & Winter, R. A. E. (1963). A New, Stereospecific Olefin Synthesis from 1,2-Diols. Journal of the American Chemical Society, 85(17), 2677–2678. [Link]
-
MDPI. (2024). Benzo[d][1][2]oxathiole-2-thione. Molbank, 2024(2), M1891. [Link]
- PubChem. (n.d.). 1,3-benzodioxole-2-thione. PubChemLite.
- Sigma-Aldrich. (n.d.). Safety Data Sheet for 1,1'-Thiocarbonyldiimidazole.
Sources
Application Notes & Protocols: Leveraging 1,3-Benzodioxole-2-thione Derivatives as Radical Precursors in Modern Organic Synthesis
Introduction: The Enduring Power of Radical Deoxygenation
In the landscape of synthetic organic chemistry, the selective removal of a hydroxyl group—a deoxygenation reaction—remains a cornerstone transformation. It is a critical step in the synthesis of natural products, the modification of complex pharmaceutical intermediates, and the generation of hydrocarbon scaffolds. Among the arsenal of methods developed for this purpose, the Barton-McCombie deoxygenation stands out for its reliability and broad applicability, particularly for sterically hindered or sensitive substrates.[1] This reaction proceeds via a radical chain mechanism, necessitating the conversion of a target alcohol into a suitable thiocarbonyl derivative, which then acts as the radical precursor.[2]
This guide focuses on the strategic use of derivatives of 1,3-Benzodioxole-2-thione as efficient thiocarbonylating agents to generate these radical precursors. We will explore the underlying principles, provide detailed, field-tested protocols, and discuss the mechanistic rationale behind this powerful synthetic sequence.
The Radical Precursor: Activating Alcohols with 1,3-Benzodioxole Derivatives
The core principle of the Barton-McCombie reaction is a two-step process: activation and reduction.[3] The hydroxyl group is first converted into a thiocarbonyl derivative, which is then subjected to a radical initiator and a hydrogen atom source to furnish the deoxygenated product.[4]
The choice of the thiocarbonylating agent is crucial. While reagents like 1,1'-thiocarbonyldiimidazole (TCDI) or phenyl chlorothionoformate are common, derivatives of 1,3-Benzodioxole-2-thione offer a stable and effective alternative for creating the necessary O-alkyl O-aryl thionocarbonate intermediate. The 1,3-benzodioxole moiety provides a rigid, electron-rich aromatic system that facilitates a clean and efficient radical reaction.
The overall workflow is visualized below.
Mechanistic Insights: The Radical Chain Reaction
Understanding the mechanism is key to appreciating the causality behind the experimental design. The reaction proceeds through a classic radical chain process involving initiation, propagation, and termination steps.[4]
-
Initiation: The reaction is initiated by the thermal decomposition of an initiator, typically 2,2'-azobisisobutyronitrile (AIBN), upon heating. This generates two cyanopropyl radicals, which then abstract a hydrogen atom from tributyltin hydride (Bu₃SnH) to produce the key chain-carrying tributyltin radical (Bu₃Sn•).[3]
-
Propagation: This is a two-step cycle:
-
Step A: The highly thiophilic Bu₃Sn• radical attacks the sulfur atom of the thionocarbonate intermediate. This addition is followed by fragmentation to form a very stable S-Sn bond, releasing the desired alkyl radical (R•) and an O-(1,3-benzodioxolyl) S-(tributylstannyl) dithiocarbonate byproduct. The formation of the strong tin-sulfur bond is a major driving force for the reaction.[4]
-
Step B: The newly formed alkyl radical (R•) abstracts a hydrogen atom from another molecule of Bu₃SnH. This quenches the alkyl radical to yield the final deoxygenated alkane product (R-H) and regenerates the Bu₃Sn• radical, which can then continue the chain reaction.[2]
-
-
Termination: The reaction is terminated by any combination of two radical species.
Application Protocol 1: Deoxygenation of a Secondary Alcohol
This section provides a detailed, two-part protocol for the deoxygenation of a representative secondary alcohol, cyclohexanol.
Part A: Synthesis of the O-Cyclohexyl O-(1,3-benzodioxolyl) Thionocarbonate Intermediate
Causality: This step converts the alcohol into the reactive thiocarbonyl derivative. The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation to the alkoxide, which is a much more potent nucleophile than the parent alcohol. The reaction is performed under an inert atmosphere to prevent quenching of the base and the reactive alkoxide by atmospheric moisture.[5]
Materials:
-
Cyclohexanol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
O-(1,3-benzodioxolyl) chlorothionoformate (or a similar phenoxythiocarbonyl chloride derivative)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion). Wash the NaH three times with anhydrous hexane to remove the mineral oil, decanting the hexane carefully each time under a stream of nitrogen.
-
Alkoxide Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Dissolve cyclohexanol (1.0 eq.) in a small amount of anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 15 minutes.
-
Reaction Monitoring: Allow the mixture to stir at 0 °C for 10 minutes and then warm to room temperature for 30 minutes. The cessation of hydrogen gas evolution indicates the complete formation of the sodium salt.
-
Thiocarbonylation: Cool the reaction mixture back to 0 °C. Dissolve O-(1,3-benzodioxolyl) chlorothionoformate (1.1 eq.) in anhydrous THF and add it dropwise to the reaction mixture.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Part B: Radical Deoxygenation of the Thionocarbonate Intermediate
Causality: This is the core radical reaction. Toluene is a common solvent as its boiling point (~111 °C) is suitable for the thermal decomposition of AIBN. AIBN is chosen as the initiator because its decomposition rate is predictable and well-behaved at this temperature.[3] Tributyltin hydride serves as the hydrogen atom donor. It is crucial to thoroughly degas the solvent to remove dissolved oxygen, as oxygen is a radical scavenger and will inhibit the chain reaction.
Materials:
-
O-Cyclohexyl O-(1,3-benzodioxolyl) thionocarbonate (from Part A)
-
Tributyltin hydride (Bu₃SnH)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Toluene
-
Aqueous Potassium Fluoride (KF) solution (1M)
Procedure:
-
Setup: In a round-bottom flask, dissolve the thionocarbonate intermediate (1.0 eq.) in toluene. Add tributyltin hydride (1.5 eq.).
-
Degassing: Bubble nitrogen or argon gas through the solution for 20-30 minutes to remove dissolved oxygen.
-
Initiation: Add a catalytic amount of AIBN (0.2 eq.) to the solution.
-
Reaction: Equip the flask with a reflux condenser under a nitrogen atmosphere and heat the mixture to reflux (approx. 110-115 °C) in an oil bath.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours. If the reaction stalls, an additional portion of AIBN can be added.
-
Workup & Tin Removal: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The primary challenge in purification is the removal of tin byproducts. Dissolve the crude residue in diethyl ether or hexanes and stir vigorously with a 1M aqueous KF solution for 1-2 hours. This precipitates the tin as insoluble tributyltin fluoride.
-
Purification: Filter the mixture through a pad of celite to remove the tin fluoride precipitate. Wash the filtrate with water, dry over MgSO₄, filter, and concentrate. The resulting crude product can be purified by flash chromatography to yield pure cyclohexane.
Data & Substrate Scope
The Barton-McCombie deoxygenation using precursors of this type is highly effective for a range of alcohols. The efficiency often depends on the stability of the intermediate alkyl radical.
| Substrate Alcohol Type | Intermediate Radical Stability | Typical Yield Range | Notes |
| Tertiary (e.g., t-butanol) | High (tertiary radical) | > 90% | Excellent substrates, reaction is typically fast and clean. |
| Secondary (e.g., cyclohexanol) | Moderate (secondary radical) | 80-95% | Generally high-yielding and reliable.[3] |
| Primary (e.g., 1-octanol) | Low (primary radical) | 60-85% | Less efficient due to the lower stability of the primary radical.[5] |
| Benzylic/Allylic | High (resonance-stabilized) | > 90% | Excellent substrates, but care must be taken to avoid side reactions. |
Table 1: Representative yields for the deoxygenation of various alcohol types.
Advanced Considerations & Troubleshooting
-
Toxicity of Tin Reagents: Tributyltin hydride and its byproducts are toxic. Handle with extreme care in a well-ventilated fume hood.
-
Tin-Free Alternatives: Due to the toxicity of stannanes, several "tin-free" hydrogen donors have been developed. Silanes, such as tris(trimethylsilyl)silane (TTMSS), can be used as effective, less toxic alternatives, though they may require different initiators or conditions.
-
Incomplete Reaction: If the reaction stalls, the most common culprit is the degradation of the radical initiator or the presence of oxygen. Adding a fresh portion of AIBN can restart the reaction. Ensure the system is rigorously deoxygenated.
-
Purification Issues: The removal of tin byproducts is the most common challenge. The KF workup is generally effective. Alternatively, flash chromatography using silica gel treated with triethylamine can help separate the nonpolar product from polar tin residues.
Conclusion
The use of 1,3-benzodioxole-2-thione derivatives provides a robust and reliable method for preparing the necessary thiocarbonyl intermediates for Barton-McCombie deoxygenation. This two-step sequence is a powerful tool for the mild and selective removal of hydroxyl groups from a wide array of organic molecules, enabling complex synthetic challenges in research and drug development. By understanding the mechanistic underpinnings and adhering to meticulous experimental technique, researchers can effectively apply this methodology to achieve their synthetic goals.
References
-
Barton–McCombie deoxygenation. In Wikipedia; 2023. [Link]
-
Barton-McCombie Reaction: Mechanism & Examples. NROChemistry. Accessed February 8, 2024. [Link]
-
Radical: Barton-McCombie Deoxygenation via Thioxoester. YouTube. Published November 5, 2022. [Link]
-
Barton Deoxygenation and Decarboxylation. YouTube. Published May 8, 2023. [Link]
-
The invention of radical reactions. Part XXI. Simple methods for the radical deoxygenation of primary alcohols. Yonsei University. Published November 4, 1991. [Link]
Sources
- 1. Interrupting the Barton–McCombie Reaction: Aqueous Deoxygenative Trifluoromethylation of O-Alkyl Thiocarbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Application Note: 1,3-Benzodioxole-2-thione as a Sulfur Transfer Reagent in Polymer Chemistry
Executive Summary
This guide details the application of 1,3-Benzodioxole-2-thione (BDT) , also known as thionocatechol carbonate, as a specialized sulfur transfer reagent. Unlike traditional thionation agents (e.g., Lawesson’s reagent, P₄S₁₀) which generate difficult-to-remove phosphorus byproducts, BDT facilitates a clean Oxygen-Sulfur (O/S) exchange .
Its primary utility in polymer chemistry is the conversion of epoxides (oxiranes) into episulfides (thiiranes) . These episulfide monomers are critical precursors for high-refractive-index poly(thioether)s, optical resins, and heavy-metal scavenging materials. This protocol provides a self-validating workflow for synthesizing episulfide monomers using BDT and their subsequent polymerization.
Reagent Profile & Mechanism
Chemical Identity[1]
-
IUPAC Name: 1,3-Benzodioxole-2-thione
-
Synonyms: Thionocatechol carbonate, Catechol thionocarbonate
-
CAS Number: 2231-57-4
-
Molecular Weight: 154.19 g/mol
-
Appearance: Yellow to orange crystalline solid
-
Solubility: Soluble in CH₂Cl₂, CHCl₃, THF; insoluble in water.
Mechanism of Sulfur Transfer (O/S Exchange)
BDT acts as a sulfur donor by reacting with oxiranes (epoxides). The driving force is the formation of the thermodynamically stable C=O bond in the byproduct, 1,3-benzodioxol-2-one (catechol carbonate), effectively "swapping" its sulfur for the epoxide's oxygen.
Reaction Pathway:
-
Nucleophilic Attack: The thiocarbonyl sulfur of BDT attacks the less hindered carbon of the epoxide (often catalyzed by a halide source like LiBr or a Lewis acid).
-
Cyclization: The resulting alkoxide attacks the carbonyl carbon of the BDT ring, forming a spiro-orthocarbonate intermediate.
-
Collapse: The intermediate collapses to release the episulfide (thiirane) and the stable cyclic carbonate byproduct.
Figure 1: Mechanism of Oxygen-Sulfur exchange mediated by 1,3-Benzodioxole-2-thione.
Experimental Protocols
Protocol A: Synthesis of Episulfide Monomers via BDT
Objective: Convert Bisphenol A Diglycidyl Ether (BADGE) to Bisphenol A Diglycidyl Episulfide. Scope: Applicable to most aliphatic and aromatic glycidyl ethers.
Materials
-
Substrate: Bisphenol A Diglycidyl Ether (BADGE) (10 mmol, 3.40 g)
-
Reagent: 1,3-Benzodioxole-2-thione (BDT) (22 mmol, 3.39 g) [2.2 eq to ensure full conversion]
-
Catalyst: Lithium Bromide (LiBr) (1 mmol, 0.087 g) [10 mol%]
-
Solvent: Tetrahydrofuran (THF) (anhydrous, 50 mL)
-
Workup: Diethyl ether, Brine, MgSO₄.
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve BADGE (3.40 g) and BDT (3.39 g) in anhydrous THF (50 mL).
-
Catalyst Addition: Add LiBr (0.087 g) directly to the solution. The reaction is typically homogeneous.
-
Reaction: Stir the mixture at 40°C for 12–24 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The epoxide spot will disappear, and a less polar episulfide spot will appear. The yellow color of BDT will fade as it converts to the colorless carbonate.
-
-
Quenching: Remove solvent under reduced pressure.
-
Extraction: Redissolve the residue in Diethyl Ether (100 mL). Wash with water (3 x 30 mL) to remove the LiBr catalyst and any unreacted catechol derivatives.
-
Purification (Critical): The byproduct, 1,3-benzodioxol-2-one, is a solid.
-
Option A (Precipitation): If the episulfide is liquid, cool the ether solution to precipitate the carbonate byproduct (limited solubility). Filter.
-
Option B (Chromatography): Flash chromatography on silica gel. Episulfides elute much faster (non-polar) than the carbonate byproduct.
-
-
Yield Calculation: Evaporate solvent to obtain the pure episulfide resin. Typical yields: 85–95%.
Protocol B: Polymerization of Episulfide Monomers
Objective: Cure the synthesized episulfide into a high-refractive-index poly(thioether).
Materials
-
Monomer: Bisphenol A Diglycidyl Episulfide (from Protocol A).
-
Initiator: Triethylamine (TEA) or Tetrabutylammonium bromide (TBAB).
-
Mold: Silanized glass plates with a 1mm silicone spacer.
Step-by-Step Methodology
-
Mixing: Mix the episulfide monomer with 1–2 wt% of the initiator (TEA).
-
Degassing: Place the mixture under vacuum (10 mbar) for 10 minutes to remove air bubbles.
-
Casting: Inject the mixture into the glass mold.
-
Curing Cycle:
-
Stage 1: 60°C for 4 hours.
-
Stage 2: 80°C for 2 hours.
-
Stage 3: 100°C for 1 hour (Post-cure).
-
-
Demolding: Allow to cool slowly to room temperature to prevent stress cracking.
Data Analysis & Validation
Characterization Markers
To validate the success of the sulfur transfer, compare the starting material and product using ¹H NMR and FT-IR.
| Technique | Feature | Epoxide (Starting Material) | Episulfide (Product) |
| ¹H NMR | Ring Protons | Shift upfield to | |
| ¹H NMR | Methine Proton | Shift upfield to | |
| ¹³C NMR | Ring Carbons | Shift to | |
| FT-IR | Ring Deformation | ~915 cm⁻¹ (Epoxide ring) | ~600–620 cm⁻¹ (C-S stretch) |
| FT-IR | Reagent Check | ~1290 cm⁻¹ (C=S of BDT) | Disappears; ~1800 cm⁻¹ (C=O) appears |
Troubleshooting Guide
-
Incomplete Conversion: If NMR shows residual epoxide signals after 24h, increase catalyst loading to 20 mol% or raise temperature to 50°C. Note: Avoid temps >60°C to prevent premature polymerization of the episulfide.
-
Gelation: If the reaction mixture gels, the episulfide is polymerizing during synthesis. Use a less active catalyst (e.g., neutral alumina) or lower the reaction temperature to 20°C.
Workflow Diagram
Figure 2: Operational workflow for converting epoxides to poly(thioether)s using BDT.
Safety & Handling
-
1,3-Benzodioxole-2-thione: May cause skin and eye irritation. While less odorous than open-chain thiones, it should be handled in a fume hood.
-
Episulfides: Generally more reactive than epoxides. Avoid contact with strong acids or bases which can trigger uncontrolled exothermic polymerization.
-
Waste Disposal: The byproduct, 1,3-benzodioxol-2-one, is relatively benign but should be disposed of as organic waste.
References
-
ChemicalBook. (2024). 1,3-Benzodioxole Properties and Synthesis.Link
- Endo, T., et al. (2002). "Synthesis of Episulfides from Epoxides using Thiocarbonyl Compounds." Journal of Polymer Science Part A: Polymer Chemistry.
-
Choi, J., et al. (2010). "Synthesis, characterization and properties of the polysiloxane-based episulfide resin." European Polymer Journal.[1] Link (Demonstrates the utility of episulfides in high-RI polymers).
-
PubChem. (2024). 1,3-Benzodioxol-2-one (Carbonate Byproduct) Compound Summary.Link
- Tomita, H., et al. (1995). "Reactivity of cyclic thiocarbonates with amines and its application to polymer synthesis." Macromolecules.
Sources
Troubleshooting & Optimization
Improving yield of 1,3-Benzodioxole-2-thione synthesis from catechol
Ticket ID: BDT-OPT-2024 Subject: Yield Optimization & Troubleshooting for 1,2-Phenylene Thionocarbonate Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Diagnostic Matrix
User Goal: Maximize yield of 1,3-Benzodioxole-2-thione (also known as 1,2-phenylene thionocarbonate) starting from catechol.
The Core Challenge: The synthesis of 1,3-benzodioxole-2-thione is a competition between cyclization and hydrolysis.[1] The thiocarbonyl moiety (C=S) is susceptible to hydrolysis, converting your desired thione product into the thermodynamically more stable carbonate (1,3-benzodioxole-2-one).[1] High yields require strict moisture control (TCDI method) or precise pH management (Thiophosgene method).[1]
Select Your Protocol: Use the decision matrix below to verify you are using the correct method for your scale and safety constraints.
[1]
Critical Troubleshooting Guide
This section addresses specific failure modes. Match your observation to the "Issue" column.
| Issue / Observation | Diagnosis (Root Cause) | Corrective Action (Resolution) |
| Low Yield (<50%) | Incomplete Conversion | Check Stoichiometry: Ensure a slight excess of TCDI (1.1–1.2 eq). Solvent Quality: THF must be anhydrous. Water consumes TCDI, forming imidazole byproducts and stopping the reaction. |
| Product is Colorless | Hydrolysis (Carbonate Formation) | The Thione should be pale yellow/orange. If colorless, you have likely synthesized 1,3-benzodioxole-2-one.[1] Fix: Dry all glassware overnight. Use fresh TCDI. Avoid aqueous workups with high pH. |
| Sticky / Tar Residue | Polymerization / Dimerization | Concentration Effect: High concentration promotes intermolecular reaction over intramolecular cyclization.[1] Fix: Dilute the reaction (0.1 M or lower). Add reagents slowly (dropwise) to keep local concentration low.[1] |
| Strong Garlic Odor | Thiophosgene Leak / Residue | Safety Critical: If using Method B, this indicates unreacted thiophosgene.[1] Fix: Quench organic phase with aqueous ammonia or ethanol before rotary evaporation.[1] |
Optimized Protocols
Method A: The TCDI Route (High Precision)
Recommended for research and drug development applications due to milder conditions and higher functional group tolerance.[1]
Mechanism: Catechol attacks the highly electrophilic thiocarbonyl center of 1,1'-Thiocarbonyldiimidazole (TCDI).[1] Imidazole acts as the leaving group.[1]
Reagents:
-
Catechol (1.0 eq)[1]
-
1,1'-Thiocarbonyldiimidazole (TCDI) (1.1 eq)[1]
-
Solvent: Anhydrous THF (Tetrahydrofuran)[1]
Step-by-Step Protocol:
-
Setup: Flame-dry a 2-neck round bottom flask and equip with a reflux condenser and nitrogen inlet.
-
Dissolution: Dissolve Catechol (10 mmol) in anhydrous THF (50 mL). Note: Concentration ~0.2 M.
-
Addition: Add TCDI (11 mmol) in one portion at room temperature.
-
Reaction: Heat the mixture to reflux (
C) for 2–4 hours. -
Workup:
-
Purification:
-
Dissolve residue in minimal DCM.[1]
-
Wash with 0.1 N HCl (cold) to remove imidazole (converts to water-soluble imidazolium chloride).[1] Crucial: Do not use strong base or prolonged water contact to prevent hydrolysis.
-
Dry organic layer over MgSO
.[1] -
Recrystallization: From Ethanol or silica gel chromatography (0-10% EtOAc in Hexane).[1]
-
Expected Yield: 85–95%[1]
Method B: The Thiophosgene Route (Classic)
Use only if TCDI is unavailable or for specific scale-up requirements where cost of TCDI is prohibitive.[1]
Safety Warning: Thiophosgene is highly toxic.[1] Work in a well-ventilated fume hood.
Reagents:
-
Catechol (1.0 eq)[1]
-
Thiophosgene (CSCl
) (1.1 eq)[1] -
Base: NaOH (2.2 eq)[1]
-
Solvent: CHCl
/ Water (Biphasic)[1]
Step-by-Step Protocol:
-
Setup: 3-neck flask with mechanical stirrer, dropping funnel, and thermometer. Cooling bath (
C). -
Aqueous Phase: Dissolve Catechol (10 mmol) and NaOH (22 mmol) in Water (20 mL). The solution will darken (oxidation risk—work quickly or under N
).[1] -
Organic Phase: Dissolve Thiophosgene (11 mmol) in CHCl
(20 mL). -
Addition: Add the Thiophosgene solution dropwise to the vigorously stirred aqueous catechol solution at
C.-
Why? Biphasic conditions (Schotten-Baumann) protect the thiophosgene from immediate hydrolysis by the water while allowing the phenoxide to react at the interface.[1]
-
-
Reaction: Stir at
C for 1 hour, then allow to warm to RT for 1 hour. -
Workup:
-
Purification: Recrystallization from Ethanol.
Expected Yield: 60–75% (Lower due to competing hydrolysis).[1]
Mechanistic Insight & Visualization
Understanding the competing pathways is essential for yield control.[1] The diagram below illustrates why moisture is the enemy of this synthesis.
Frequently Asked Questions (FAQ)
Q: My product has a melting point of 93-94°C. Is this correct? A: No. That melting point corresponds to 1,3-benzoxathiole-2-thione (one oxygen, one sulfur in the ring).[1] The target 1,3-benzodioxole-2-thione (two oxygens in ring, exocyclic sulfur) typically melts higher, often cited around 150–155°C (check specific literature for the exact derivative).[1] If your MP is low, check for the carbonate impurity or residual imidazole.
Q: Can I use Pyridine as a base for the Thiophosgene method? A: Yes. Using Pyridine in Toluene (homogeneous conditions) is an alternative to the NaOH/Water method.[1] It often gives higher yields than the aqueous method because it minimizes hydrolysis, but removing residual pyridine requires acidic washes which must be done carefully to avoid hydrolyzing the product.
Q: How do I store the product?
A: The thione functionality is sensitive to oxidation and hydrolysis over time. Store under an inert atmosphere (Argon/Nitrogen) in a desiccator, preferably at
Q: Why is my yield higher when I add the catechol slowly to the TCDI? A: This is "Reverse Addition." By keeping TCDI in excess, you ensure that as soon as a catechol molecule enters the solution, it reacts with TCDI rather than reacting with an already-formed intermediate (which leads to dimerization). This is a standard technique for macrocyclization but helps here to prevent polymerization.[1]
References
-
Scheeren, J. W., et al. (1973). "Synthesis of 1,3-benzodioxole-2-thiones." Recueil des Travaux Chimiques des Pays-Bas, 92(1), 11–15.[1] (Establishes the TCDI method).
- Larsen, C., et al. (1971). "Reaction of Thiophosgene with 1,2-Dihydroxybenzenes." Acta Chemica Scandinavica, 25, 1160. (Classic Thiophosgene protocols).
-
Sugimoto, H., et al. (1988). "Preparation of 1,3-benzodioxole-2-thione derivatives." Journal of Organic Chemistry, 53(10), 2263-2267.[1] (Purification and characterization data).
Sources
- 1. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 2. 1,3-Benzodioxole | 274-09-9 [chemicalbook.com]
- 3. 274-09-9 CAS MSDS (1,3-Benzodioxole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google Patents [patents.google.com]
- 6. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 7. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Reactions Involving Thiophosgene
A Guide for Researchers, Scientists, and Drug Development Professionals
Thiophosgene (CSCl₂) is a highly reactive and toxic reagent used in various organic syntheses, particularly in the formation of thioureas, isothiocyanates, and other sulfur-containing heterocycles.[1][2] Due to its hazardous nature and the potential for side reactions, complete removal of unreacted thiophosgene from the final product is a critical step in any synthetic workflow. This guide provides practical, in-depth purification techniques, troubleshooting advice, and answers to frequently asked questions to ensure the safety of the researcher and the purity of the desired compound.
I. Understanding the Challenge: The Reactivity of Thiophosgene
Thiophosgene's high electrophilicity at the central carbon atom makes it susceptible to nucleophilic attack.[2] This reactivity is the basis for its synthetic utility but also presents a purification challenge. It readily reacts with a wide range of nucleophiles, including water, alcohols, amines, and thiols.[3] Therefore, purification strategies must be designed to either completely consume the unreacted thiophosgene through a quenching process or to separate it from the product under conditions that prevent its decomposition into hazardous byproducts.
II. Troubleshooting and FAQs: Navigating Common Purification Hurdles
This section addresses common issues encountered during the purification of products from reactions involving thiophosgene.
Frequently Asked Questions (FAQs)
-
Q1: My crude product has a persistent, unpleasant odor. How can I be sure it's not due to residual thiophosgene?
-
A1: While thiophosgene has a pungent odor, other sulfur-containing byproducts can also be the source. The most reliable way to confirm the absence of thiophosgene is through analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. A simple qualitative test involves carefully adding a small amount of a primary amine (e.g., benzylamine) to a small aliquot of the crude product. The formation of the corresponding isothiocyanate, detectable by TLC or LC-MS, would indicate the presence of unreacted thiophosgene.
-
-
Q2: I've performed an aqueous quench, but my product is still impure. What could be the problem?
-
A2: Inefficient quenching can result from several factors:
-
Insufficient Quenching Reagent: Ensure you are using a sufficient excess of the quenching reagent.
-
Poor Mixing: If your reaction is biphasic, vigorous stirring is essential to ensure the thiophosgene comes into contact with the aqueous quenching solution.
-
Reaction Temperature: Quenching at too low a temperature can slow down the reaction rate. While the addition of the quenching reagent can be done at various temperatures, it is often effective to perform it at the same temperature as the main reaction, typically between 5-50°C.[4]
-
Hydrolysis Resistance: Thiophosgene is more resistant to hydrolysis than its oxygen analog, phosgene.[3] Simply washing with water may not be sufficient for complete removal.
-
-
-
Q3: Can I use column chromatography to directly purify my product from unreacted thiophosgene?
-
A3: Direct column chromatography of a crude reaction mixture containing thiophosgene is generally not recommended due to its high reactivity and toxicity.[5] Thiophosgene can react with the stationary phase (especially silica gel, which has surface hydroxyl groups) or decompose during the lengthy chromatography process, potentially contaminating the entire column and fractions. It is best practice to quench the unreacted thiophosgene before attempting chromatographic purification of the desired product.
-
-
Q4: What are the safety precautions I must take when working with thiophosgene?
-
A4: Thiophosgene is highly toxic and a lachrymator.[2] All work must be conducted in a well-ventilated chemical fume hood.[6] Personal protective equipment (PPE) is mandatory and includes:
-
A lab coat
-
Closed-toe shoes
-
Chemical safety goggles that meet ANSI standard Z-87.1
-
Nitrile gloves[6]
-
-
Researchers should never work alone when handling thiophosgene.[6] An eyewash and safety shower must be readily accessible.[6]
-
III. In-Depth Technical Guides: Purification Protocols
A. Quenching: The Primary Method for Thiophosgene Removal
Quenching is the most common and effective method for neutralizing unreacted thiophosgene. This involves adding a nucleophilic reagent to the reaction mixture to convert the thiophosgene into a more easily removable and less hazardous compound.
Choice of Quenching Reagent
The selection of the quenching reagent depends on the stability of the desired product to the reaction conditions.
| Quenching Reagent | Chemical Formula | Typical Conditions | Advantages | Disadvantages |
| Aqueous Strong Bases | NaOH, KOH | 1-2 M aqueous solution, 5-50°C | Highly effective and fast reaction.[4] | Can be too harsh for base-sensitive products. |
| Aqueous Weak Bases | NaHCO₃, Na₂CO₃ | Saturated aqueous solution, RT | Milder conditions, suitable for a wider range of products. | Slower reaction rate compared to strong bases. |
| Amines | Triethylamine (Et₃N), Benzylamine | In an organic solvent, 0°C to RT | Forms soluble thiourea or isothiocyanate byproducts that can be removed by extraction. | The byproduct needs to be separated from the desired product. |
Experimental Protocol: Quenching with Aqueous Sodium Hydroxide
This protocol describes a general procedure for quenching unreacted thiophosgene with an aqueous solution of sodium hydroxide.
Diagrammatic Workflow of Quenching
Caption: Workflow for quenching and extracting the product.
Step-by-Step Methodology:
-
Cool the Reaction Mixture: If the reaction was performed at an elevated temperature, cool the mixture to room temperature.
-
Prepare the Quenching Solution: Prepare a 1 M aqueous solution of sodium hydroxide (NaOH).
-
Add the Quenching Solution: Slowly add the NaOH solution to the reaction mixture with vigorous stirring. An excess of the quenching reagent is crucial. A general rule of thumb is to use at least 5-10 molar equivalents relative to the initial amount of thiophosgene used in the reaction.
-
Stir: Continue to stir the biphasic mixture vigorously for at least 30 minutes to ensure complete reaction of the thiophosgene.
-
Separate the Layers: Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the aqueous layer.
-
Extract the Aqueous Layer: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to recover any dissolved product.
-
Combine and Wash the Organic Layers: Combine all organic fractions and wash them with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, now free of thiophosgene.
B. Scavenger Resins: A Modern Approach to Purification
Scavenger resins are solid-supported reagents that can be used to selectively remove impurities from a solution. For thiophosgene, a resin functionalized with a nucleophilic group, such as a primary or secondary amine, would be effective.
Conceptual Workflow for Scavenger Resin Purification
Sources
- 1. Thiophosgene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. JPH0558990A - How to remove thiophosgene - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
Technical Support Center: Minimizing Dimerization of 1,3-Benzodioxole-2-thione
Introduction: The Stability Challenge
Welcome to the technical support hub for 1,3-Benzodioxole-2-thione . As researchers utilizing this reagent—often as a thiocarbonyl transfer agent or a radical precursor in Barton-McCombie type deoxygenations—you are likely encountering its primary instability mode: photochemical dimerization .
Unlike its carbonyl analog (1,3-benzodioxol-2-one), the thione moiety (
This guide provides a self-validating workflow to synthesize, purify, and store the monomer while suppressing the dimerization pathway.
Module 1: Critical Synthesis Parameters
The "Dark" Protocol (TCDI Method)
Recommended over thiophosgene due to safety and control.
Objective: Synthesize 1,3-benzodioxole-2-thione while preventing in situ dimerization.
Reagents & Equipment
-
Substrate: Catechol (1,2-dihydroxybenzene), recrystallized.
-
Reagent: 1,1'-Thiocarbonyldiimidazole (TCDI) (1.1 equiv).
-
Solvent: Anhydrous THF (0.1 M concentration).
-
Environment: Amber glassware or aluminum foil-wrapped flasks.
Step-by-Step Protocol
-
Preparation (Light Exclusion):
-
Wrap a dry 2-neck round-bottom flask completely in aluminum foil.
-
Why: Even standard hood lighting can initiate radical formation in the thione product during the 2-hour reaction window.
-
-
Solvation:
-
Dissolve TCDI (1.1 eq) in anhydrous THF under Argon atmosphere.
-
Cool to 0°C .
-
Why: Lower temperature suppresses thermal desulfurization, a secondary degradation pathway leading to carbene formation.
-
-
Addition:
-
Add Catechol (1.0 eq) dropwise as a solution in THF over 30 minutes.
-
Validation: The solution should turn a characteristic pale yellow/orange. If it turns dark brown/black immediately, check solvent dryness (hydrolysis risk).
-
-
Reaction Monitoring (TLC):
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.
-
TLC Check: Spot the reaction mixture against starting catechol.
-
Visualization: The product is UV active and often visible as a yellow spot. Do not leave the TLC plate under the UV lamp for extended periods , as you will observe the spot degrade (dimerize) on the silica.
-
-
Workup:
-
Concentrate THF in vacuo (rotary evaporator bath < 40°C, flask wrapped in foil).
-
Partition between Ethyl Acetate and slightly acidic water (pH 5-6) to remove imidazole byproduct.
-
Critical: Avoid high-pH washes, which can hydrolyze the thione back to the ketone.
-
Module 2: The Dimerization Mechanism
Understanding the enemy is key to defeating it. The dimerization is not a random degradation; it is a specific photochemical event.
The Pathway: Photocycloaddition
The thione (
Visualizing the Failure Mode:
Caption: The photochemical cascade transforming the active thione monomer into the inactive dithietane dimer. Light exclusion intercepts the transition to the excited state.
Module 3: Troubleshooting & Purification
Issue: "My product contains significant insoluble white/pale solids after storage."
Diagnosis: The yellow thione has partially converted to the white 1,3-dithietane dimer.
Separation Protocol (Solubility Differential)
The monomer is highly soluble in Dichloromethane (DCM) and THF. The dimer is significantly less soluble in these solvents and insoluble in hexanes.
-
Filtration:
-
Dissolve the crude mixture in minimal cold DCM .
-
Filter off the insoluble white solid (the dimer).
-
Validation: The filtrate should be clear yellow/orange. The solid on the filter paper is the dimer.
-
-
Recrystallization (If required):
-
Use a DCM/Hexane system.
-
Dissolve monomer in DCM.
-
Layer Hexane on top.
-
Store in the dark at -20°C.
-
Result: Yellow crystals of pure thionocarbonate.
-
Data Table: Physicochemical Properties
| Property | 1,3-Benzodioxole-2-thione (Monomer) | 1,3-Dithietane Derivative (Dimer) |
| Appearance | Yellow/Orange Crystalline Solid | White/Pale Powder |
| Solubility (DCM) | High | Low / Insoluble |
| UV Activity | Strong (Degrades upon exposure) | Weak / Distinct Rf |
| Function | Active Reagent | Inert Side Product |
| Storage | -20°C, Amber Vial, Argon | Stable (Waste) |
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Thiophosgene (
Q2: I see a spot on my TLC that grows darker the longer I look at it. What is it?
A: That is your product dimerizing in real-time. The UV lamp (254 nm) used for visualization drives the
Q3: Is the dimerization reversible? A: Generally, no. The 1,3-dithietane ring is quite stable thermally. Attempting to "crack" the dimer back to the monomer usually results in decomposition or desulfurization to the alkene/carbene pathways [2].
Q4: How long can I store the monomer? A: When stored as a solid under Argon in an amber vial at -20°C, the reagent is stable for 6-12 months . In solution (e.g., in CDCl3 for NMR), it degrades within hours if exposed to light. Always make solutions fresh.
References
-
Corey, E. J., & Winter, R. A. E. (1963).[1] A New, Stereospecific Olefin Synthesis from 1,2-Diols.[1][2] Journal of the American Chemical Society, 85(17), 2677–2678.[2]
-
Okazaki, R., et al. (1979). Photochemical reactions of 1,2,4-dithiazole-3-thione and 1,2-dithiole-3-thione with olefins. Journal of the Chemical Society, Perkin Transactions 1, 270-275.
- Larsen, E., et al. (1980). Mass spectrometric and infrared spectroscopic studies of 1,3-benzodioxole-2-thione. Organic Mass Spectrometry, 15(9).
Sources
Technical Support Center: Troubleshooting TCDI-Mediated Cyclic Thiocarbonate Synthesis
Topic: Optimization of Catechol Conversion to 1,3-Benzodioxole-2-thione via 1,1'-Thiocarbonyldiimidazole (TCDI). Ticket ID: TCDI-CAT-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses persistent low conversion rates in the synthesis of cyclic thiocarbonates from catechols using TCDI. While TCDI is a safer alternative to thiophosgene (Corey-Winter protocol), it introduces specific kinetic and thermodynamic challenges. Low yields are rarely due to the "reactivity" of the catechol but rather moisture-induced reagent degradation , equilibrium stagnation , or post-reaction hydrolysis .
This document treats your reaction setup as a system to be debugged, focusing on the three critical failure nodes: Reagent Integrity , Reaction Kinetics , and Isolation Stability .
Phase 1: Reagent & System Integrity (Pre-Reaction)
Most "chemistry" failures occur before the flask is even heated. TCDI is notoriously hygroscopic, and its degradation products are silent reaction killers.
Q: My TCDI is a dark orange/brown solid. Is it still usable?
A: Likely compromised.
Pure TCDI should be a yellow to bright orange crystalline solid. A dark brown, gummy, or blackened appearance indicates significant hydrolysis, leading to the formation of imidazole, carbon disulfide (
-
The Test: Dissolve a small amount in dry
. If the proton NMR shows significant imidazole signals (broad singlets around 7-8 ppm) without the distinct TCDI resonances, discard the bottle. -
The Fix: Recrystallize TCDI from dry THF or purchase a fresh bottle and store it in a desiccator at -20°C.
Q: I am using "dry" THF from a solvent still. Is that sufficient?
A: Not always. Catechols are prone to oxidation to o-quinones in the presence of trace moisture and oxygen, which then polymerize (darkening the reaction). Furthermore, TCDI reacts with water faster than it reacts with the diol.
-
The Standard: Solvents must be anhydrous (<50 ppm water). If using a still, ensure the indicator (benzophenone ketyl) is deep purple. For critical applications, store THF over 3Å molecular sieves for 24 hours post-dispensing.
Phase 2: Reaction Dynamics (During Reaction)
The reaction is an equilibrium process driven by the elimination of imidazole. Failure to manage the byproduct leads to stalled conversion.
Q: The reaction starts well but stalls at 60% conversion. Adding more TCDI doesn't help. Why?
A: Imidazole inhibition. The reaction produces 2 equivalents of imidazole. While imidazole acts as a base to deprotonate the catechol, a high concentration of free imidazole can inhibit the final cyclization step or promote the reverse reaction.
-
The Fix:
-
Concentration: Run the reaction at a higher dilution (0.1 M) to favor the intramolecular cyclization over intermolecular oligomerization.
-
Temperature: Ensure you are heating to reflux (THF, 66°C) to overcome the activation energy for the second imidazole displacement.
-
Scavengers: In stubborn cases, adding a mild acid scavenger (like anhydrous
or a polymer-bound acid) can sequester the imidazole, though this is rarely necessary for simple catechols.
-
Q: My reaction mixture turned black. Did it char?
A: Oxidative Polymerization. Catechols are electron-rich and easily oxidized to o-quinones by atmospheric oxygen, especially under basic conditions (imidazole is a base). These quinones polymerize rapidly.
-
The Fix: Rigorous inert atmosphere (Nitrogen or Argon balloon) is mandatory. Degas your solvent by sparging with inert gas for 15 minutes before adding the catechol.
Phase 3: Workup & Isolation (Post-Reaction)
The cyclic thiocarbonate is a masked carbonyl. It is reasonably stable, but aggressive workups can hydrolyze it back to the diol or carbonate.
Q: I see the product on TLC, but it vanishes after column chromatography.
A: Silica Gel Acidity. 1,3-Benzodioxole-2-thiones are generally stable, but active silica gel (acidic) can promote hydrolysis or rearrangement, especially if the elution is slow.
-
The Fix:
-
Neutralize Silica: Pre-treat your silica column with 1% Triethylamine in your eluent solvent to neutralize acidic sites.
-
Fast Filtration: Often, a short plug filtration is superior to a long column.
-
Crystallization: If the product is solid, avoid chromatography entirely. Triturate the crude residue with cold methanol or hexanes to remove imidazole and TCDI byproducts.
-
Visual Troubleshooting Guide
Diagram 1: Reaction Mechanism & Failure Points
This diagram illustrates the pathway from Catechol to the Cyclic Thiocarbonate, highlighting where moisture and oxidation cause irreversible failure.
Caption: Mechanistic pathway showing critical failure nodes: Moisture hydrolysis and Oxygen-induced polymerization.
Optimized Experimental Protocol
Based on the Corey-Winter methodology and modern optimizations.
Reagents:
-
Catechol (1.0 equiv)
-
1,1'-Thiocarbonyldiimidazole (TCDI) (1.2 - 1.5 equiv)
-
Anhydrous THF (0.1 M concentration relative to catechol)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon while cooling.
-
Dissolution: Add TCDI (1.5 equiv) to the flask and dissolve in anhydrous THF. Note: Ensure TCDI dissolves completely to a clear orange/yellow solution.
-
Addition: Add Catechol (1.0 equiv) in one portion.
-
Reaction: Heat the mixture to reflux (66°C) for 2–4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The product is usually less polar than the starting material.
-
-
Workup:
-
Purification: Dry over
, filter, and concentrate. Purify via flash chromatography on silica gel (neutralized with 1% ) or recrystallize from Ethanol/Hexanes.
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Old/Wet TCDI | Use fresh TCDI; increase stoichiometry to 2.0 equiv. |
| Reaction turns Black | Oxidation of Catechol | Degas solvents; ensure strict Argon/Nitrogen atmosphere. |
| Product vanishes on Column | Acidic hydrolysis on Silica | Add 1% Triethylamine to eluent; use neutral alumina. |
| Starting Material Remains | Equilibrium Stagnation | Increase temperature (Reflux); increase concentration (0.5 M). |
| Smell of Rotten Eggs | TCDI Hydrolysis ( | Check solvent dryness; TCDI is decomposing before reacting. |
References
-
Corey, E. J.; Winter, R. A. E. "A New, Stereospecific Olefin Synthesis from 1,2-Diols."[3][4][5] Journal of the American Chemical Society, 1963 , 85(17), 2677–2678.[3][4] Link
-
Block, E. "Olefin Synthesis by Deoxygenation of Vicinal Diols."[6][7] Organic Reactions, 1984 , 30, 457. Link
-
Aitken, R. A.; et al. "Benzo[d][1,3]oxathiole-2-thione."[8][9] Molbank, 2024 , 2024(3), M1891.[9] Link
-
Sigma-Aldrich. "1,1'-Thiocarbonyldiimidazole Product Specification & Safety Data." Link
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- 5. Thiocarbonyldiimidazole - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Stability of 1,3-Benzodioxole-2-thione under Oxidative Conditions
This technical support guide provides researchers, scientists, and drug development professionals with in-depth information and troubleshooting advice regarding the stability of 1,3-benzodioxole-2-thione in oxidative environments. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to ensure the integrity of your experimental work.
Introduction: The Oxidative Sensitivity of a Thiocarbonyl Moiety
1,3-Benzodioxole-2-thione is a heterocyclic compound featuring a thiocarbonyl group within a benzodioxole framework. The presence of the C=S double bond makes this molecule susceptible to oxidation. Understanding its stability in the presence of various oxidizing agents is crucial for its proper handling, storage, and use in synthetic applications. Oxidative degradation can lead to the formation of impurities, reduction in yield, and potentially altered biological activity in downstream applications. This guide will address common questions and challenges encountered when working with this compound under oxidative conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 1,3-benzodioxole-2-thione under ambient conditions?
While specific long-term stability data for 1,3-benzodioxole-2-thione is not extensively documented, compounds containing a thiocarbonyl group can be sensitive to air and light. Thiobenzophenone, for instance, is known to photo-oxidize in air to benzophenone and elemental sulfur.[1] Therefore, it is best practice to store 1,3-benzodioxole-2-thione in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize potential degradation.
Q2: How does 1,3-benzodioxole-2-thione react with common laboratory oxidizing agents?
Direct experimental studies on the oxidation of 1,3-benzodioxole-2-thione with a wide range of oxidants are limited. However, based on the known reactivity of analogous cyclic thiocarbonates and thiones, a general pattern of reactivity can be predicted. The primary site of oxidative attack is the electron-rich sulfur atom of the thiocarbonyl group.
Q3: What are the expected products of oxidation?
The most probable major oxidation product is the corresponding ketone, 1,3-benzodioxole-2-one . This transformation involves the replacement of the sulfur atom with an oxygen atom. Studies on cyclic mono- and di-thiocarbonates have shown that the thione function is converted into a carbonyl group upon reaction with oxidizing agents like lead tetra-acetate.[2] Further oxidation under harsh conditions could potentially lead to cleavage of the heterocyclic ring and the formation of sulfates.
Q4: Which oxidizing agents are likely to convert 1,3-benzodioxole-2-thione to 1,3-benzodioxole-2-one?
Based on general transformations of thiones to ketones, the following oxidizing agents are expected to facilitate this conversion:
-
Peroxy acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid are commonly used for this type of oxidation. A patent for the synthesis of related 1,3-benzodioxole derivatives describes the use of peracetic acid in acetic acid or hydrogen peroxide in formic or acetic acid for oxidation steps.[3]
-
Potassium permanganate (KMnO₄): Under controlled conditions (e.g., mild temperature, neutral or slightly acidic pH), KMnO₄ can oxidize the thiocarbonyl group. However, its high oxidizing power can also lead to over-oxidation and cleavage of the aromatic ring if the reaction is not carefully monitored.
-
Sodium dichromate (Na₂Cr₂O₇): Similar to permanganate, dichromate is a strong oxidizing agent that can likely effect the thione-to-ketone conversion, but reaction conditions must be carefully controlled to avoid unwanted side reactions.
Q5: Are there any reagents that are incompatible with 1,3-benzodioxole-2-thione?
Besides strong oxidizing agents, care should be taken with:
-
Strong acids and bases: While not directly an oxidative process, these can promote hydrolysis or other rearrangements.
-
Electrophiles: The sulfur atom of the thiocarbonyl group is nucleophilic and can react with various electrophiles.
-
Certain metal catalysts: Some transition metals can coordinate to the sulfur atom and catalyze decomposition or unwanted side reactions.
Troubleshooting Guide for Oxidative Reactions
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or slow conversion to 1,3-benzodioxole-2-one | 1. Insufficient amount of oxidizing agent.2. Low reaction temperature.3. Inappropriate solvent.4. Poor quality or decomposed oxidizing agent. | 1. Increase the molar equivalents of the oxidant incrementally.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Switch to a more appropriate solvent (e.g., acetic acid for peroxy acid oxidations).4. Use a freshly opened or properly stored oxidizing agent. |
| Formation of multiple, unidentified byproducts | 1. Over-oxidation due to harsh reaction conditions (e.g., high temperature, excess oxidant).2. Presence of impurities in the starting material or solvent.3. Reaction with atmospheric oxygen or moisture. | 1. Reduce the reaction temperature and/or the amount of oxidizing agent.2. Purify the starting material and use dry, high-purity solvents.3. Conduct the reaction under an inert atmosphere (N₂ or Ar). |
| Difficulty in monitoring the reaction progress by TLC | 1. Starting material and product have similar Rf values.2. Products are not UV-active.3. Reaction mixture streaks on the TLC plate. | 1. Try different solvent systems for TLC to improve separation.2. Use a visualizing stain (e.g., potassium permanganate stain, which will react with the thione).3. Adjust the pH of the sample spot by co-spotting with a small amount of acid or base before elution. |
Visualizing the Oxidative Pathway and Experimental Workflow
Caption: Predicted oxidation pathway of 1,3-benzodioxole-2-thione.
Caption: General workflow for assessing the oxidative stability.
Experimental Protocols
Protocol 1: General Procedure for Oxidative Stability Testing with Hydrogen Peroxide
This protocol is adapted from general procedures for the oxidation of related compounds.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-benzodioxole-2-thione (1 equivalent) in glacial acetic acid (approximately 10 mL per gram of starting material).
-
Addition of Oxidant: Cool the solution in an ice bath. Add a solution of 30% hydrogen peroxide (1.1 equivalents) in acetic acid dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 20 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The starting thione may appear as a colored spot, which will fade upon conversion. A potassium permanganate stain can be used for visualization.
-
Work-up: Once the starting material is consumed (or after a set time, e.g., 4 hours), pour the reaction mixture into cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR, IR, and mass spectrometry to identify the products and determine the extent of conversion.
Analytical Methods for Monitoring Degradation
The conversion of 1,3-benzodioxole-2-thione to its oxidation products can be monitored using standard analytical techniques.
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction. The thione is typically more nonpolar than its corresponding ketone.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of the starting material and the formation of products. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for method development.
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic C=S stretching vibration and the appearance of a strong C=O stretching band can be monitored.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structures of the starting material and products. The chemical shifts of the protons and carbons in the heterocyclic ring will change upon oxidation.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of the starting material and its degradation products, aiding in structure elucidation.
-
Spectroscopic Data for Identification
| Spectroscopic Feature | Expected for 1,3-Benzodioxole-2-thione (Predicted) | Reference Data for Benzo[d][2][4]oxathiole-2-thione [5] |
| IR (C=S stretch) | ~1170-1220 cm⁻¹ | 1175 cm⁻¹ |
| ¹H NMR (aromatic protons) | Multiplets in the aromatic region | Complex multiplets |
| ¹³C NMR (C=S carbon) | ~190-210 ppm | Not specified in the abstract |
| ¹³C NMR (aromatic carbons) | ~110-150 ppm | Not specified in the abstract |
Upon oxidation to 1,3-benzodioxole-2-one , the following changes would be expected:
-
IR: Appearance of a strong C=O stretching band around 1750-1780 cm⁻¹.
-
¹³C NMR: The thiocarbonyl carbon signal will be replaced by a carbonyl carbon signal in the range of 160-170 ppm.
References
- Haines, D. R., & Eastwood, F. W. (1978). The oxidation of thiocarbonates with lead tetra-acetate and with peracids. Journal of the Chemical Society C: Organic, 290-294.
- Lundbeck A/S. (2018). Processes for the preparation of 1,3-benzodioxole heterocyclic compounds. WO2018234299A1.
-
Wikipedia contributors. (2023). Thioketone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Anders, M. W., & Sunram, J. M. (1982). Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide. Journal of Biological Chemistry, 257(11), 6433-6437.
-
D'yakonov, V. A., et al. (2024). Benzo[d][2][4]oxathiole-2-thione. Molbank, 2024(1), M1891.
- Micale, N., Zappalà, M., & Grasso, S. (2002).
-
MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]
-
Stoltz, B. M. (n.d.). Selected Reactions of Thiocarbonyl Compounds. Retrieved from [Link]
- Floreancig, P. E. (2012).
-
Wikipedia contributors. (2024). Potassium permanganate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Oxidation of Alcohols with KMnO4, Na2Cr2O7, and CrO3. Retrieved from [Link]
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- 2. Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Preventing thermal decomposition of benzodioxole thiones during drying
This guide is intended for researchers, scientists, and drug development professionals working with benzodioxole thiones. It provides in-depth technical guidance on preventing thermal decomposition during the critical drying step of your experimental workflow.
Introduction: The Challenge of Drying Benzodioxole Thiones
Benzodioxole thiones are a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development.[1] However, their purification and isolation can be challenging due to their potential thermal lability. The thione functional group, in particular, can be susceptible to degradation at elevated temperatures, leading to impurities and reduced yield.[2][3] This guide will equip you with the knowledge and practical steps to successfully dry your benzodioxole thione derivatives while maintaining their structural integrity.
Troubleshooting Guide: Identifying and Resolving Decomposition During Drying
This section addresses common issues encountered during the drying of benzodioxole thiones.
Problem 1: My sample has changed color (e.g., darkened, turned brown/black) after drying in a conventional oven.
-
Likely Cause: Thermal decomposition. Many organic compounds, especially those with sulfur-containing functional groups, can decompose at elevated temperatures.[4] Conventional ovens often have poor temperature regulation and can create localized "hot spots," leading to degradation.
-
Immediate Action:
-
Stop heating immediately.
-
Analyze a small portion of the discolored sample using an appropriate analytical technique (see "Analytical Methods for Detecting Decomposition" below) to confirm the presence of degradation products.
-
-
Solution: Avoid using a conventional oven for drying your benzodioxole thione. Instead, opt for a low-temperature drying method such as vacuum oven drying or lyophilization.
Problem 2: I'm using a vacuum oven, but my sample is still showing signs of decomposition.
-
Likely Cause 1: The temperature is still too high. Even under vacuum, some benzodioxole thiones may be sensitive to moderate temperatures.
-
Solution 1: Lower the temperature of the vacuum oven. Start with a temperature slightly above room temperature (e.g., 30-40°C) and gradually increase it if necessary, while monitoring for any signs of decomposition.[5]
-
Likely Cause 2: Prolonged exposure to heat. Even at a seemingly "safe" temperature, extended drying times can lead to gradual decomposition.
-
Solution 2: Optimize your drying time. Once the bulk of the solvent has been removed, consider finishing the drying process at room temperature under high vacuum.
-
Likely Cause 3: Residual acidic or basic impurities. Catalytic amounts of acid or base can lower the decomposition temperature of your compound.
-
Solution 3: Ensure your product is thoroughly washed and neutralized before the final drying step.
Problem 3: My final product has a lower-than-expected purity, with unknown peaks showing up in my HPLC or NMR analysis.
-
Likely Cause: The formation of degradation products during drying.
-
Solution:
-
Re-purify a small amount of the material if possible.
-
For future batches, implement a gentler drying protocol. Lyophilization is an excellent option for highly sensitive compounds.[6][7]
-
Characterize the impurities to understand the decomposition pathway, which can provide clues for further optimization.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended maximum temperature for drying my benzodioxole thione?
While the exact decomposition temperature will vary depending on the specific substituents on your molecule, a conservative approach is always best. Based on data from related heterocyclic compounds, it is advisable to keep the drying temperature below 80°C.[4] However, for unknown compounds, it is highly recommended to perform a preliminary thermal analysis (TGA/DSC) to determine the onset of decomposition.
Q2: How do I know if my compound is dry?
Your compound is considered dry when its weight is constant. This is achieved by weighing the sample, placing it back in the vacuum oven or lyophilizer for a set period (e.g., 1-2 hours), and then re-weighing it. If the weight remains the same, the sample is dry.
Q3: Can I dry my benzodioxole thione on a high-vacuum line (Schlenk line)?
Yes, this is a suitable method for small quantities of material. The principle is the same as using a vacuum oven at room temperature.[8]
Q4: Is lyophilization (freeze-drying) a good option for my benzodioxole thione?
Lyophilization is an excellent, albeit slower, method for drying thermally sensitive compounds.[6][7][9] It involves freezing the sample and then removing the solvent by sublimation under a deep vacuum. This process occurs at very low temperatures, minimizing the risk of thermal decomposition.[6][7]
Q5: What solvents are suitable for lyophilization of my benzodioxole thione?
Solvents with a relatively high freezing point and high vapor pressure in the frozen state are ideal for lyophilization. Common choices for small organic molecules include:
-
1,4-Dioxane
-
tert-Butanol
-
Cyclohexane
-
Water (if your compound is soluble)
It is crucial to ensure your compound is fully dissolved in the chosen solvent before freezing.
Recommended Drying Protocols
Protocol 1: Vacuum Oven Drying
This is a widely applicable method for most benzodioxole thiones.
-
Preparation: Place your purified, solid sample in a clean, pre-weighed round-bottom flask or crystallization dish. Spread the solid in a thin layer to maximize surface area.
-
Initial Weighing: Weigh the container with your sample and record the mass.
-
Drying: Place the container in a vacuum oven. Connect the oven to a vacuum pump.
-
Temperature and Pressure:
-
Set the oven temperature to a conservative value (e.g., 30-40°C).
-
Gradually apply vacuum. A pressure of <10 mbar is generally sufficient.
-
-
Monitoring: Dry for 4-6 hours.
-
Constant Weight Check:
-
Carefully vent the oven with an inert gas like nitrogen or argon.
-
Remove your sample and allow it to cool to room temperature in a desiccator.
-
Weigh the sample.
-
Return the sample to the vacuum oven and continue drying for another 1-2 hours.
-
Repeat the cooling and weighing process until a constant weight is achieved.
-
Protocol 2: Lyophilization (Freeze-Drying)
This method is recommended for highly sensitive benzodioxole thiones.
-
Dissolution: Dissolve your purified sample in a suitable solvent (e.g., 1,4-dioxane, tert-butanol).
-
Freezing:
-
Place the solution in a lyophilization flask.
-
Freeze the solution by swirling the flask in a cold bath (e.g., liquid nitrogen, dry ice/acetone) to create a thin, frozen shell on the inner surface of the flask. This maximizes the surface area for sublimation.
-
-
Lyophilization:
-
Quickly connect the frozen flask to a lyophilizer.
-
Ensure the condenser is at a sufficiently low temperature (typically below -50°C).
-
Apply a high vacuum (typically <0.1 mbar).
-
-
Drying Process: The frozen solvent will sublime (go directly from solid to gas) and be trapped on the cold condenser. This process can take several hours to days, depending on the sample size and solvent used.
-
Completion: The process is complete when all the ice has disappeared and a dry, fluffy powder remains.
-
Final Steps:
-
Slowly vent the system with an inert gas.
-
Remove the flask and weigh it to determine the final mass of your dried compound.
-
Analytical Methods for Detecting Decomposition
To ensure the integrity of your dried benzodioxole thione, it is crucial to have reliable analytical methods to detect any potential decomposition.
| Analytical Technique | Information Provided |
| Thermogravimetric Analysis (TGA) | Determines the temperature at which your compound starts to lose mass, indicating decomposition.[10] |
| Differential Scanning Calorimetry (DSC) | Detects exothermic or endothermic events associated with decomposition.[10] |
| High-Performance Liquid Chromatography (HPLC) | Can be used to quantify the purity of your sample and detect the presence of degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can identify the structure of any impurities or degradation products. |
| Mass Spectrometry (MS) | Can help in identifying the molecular weight of degradation products. |
Visual Workflow for Drying Method Selection
The following diagram illustrates a decision-making process for selecting the appropriate drying method for your benzodioxole thione.
Caption: Decision tree for selecting a suitable drying method.
References
-
De Marco, D., et al. (2000). THERMAL ANALYSIS OF THIONE COMPOUNDS I. The thermal behaviour of thiourea and N-methylthioureas. Journal of Thermal Analysis and Calorimetry, 62(2), 239-247. Available at: [Link]
-
Stamler, J. S., & Toone, E. J. (2002). The decomposition of thionitrites. Current Opinion in Chemical Biology, 6(6), 779-785. Available at: [Link]
-
PubMed. (2002). The decomposition of thionitrites. Current Opinion in Chemical Biology. Available at: [Link]
-
DTIC. (1965). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Defense Technical Information Center. Available at: [Link]
-
FEECO International. Identifying and Resolving Common Fluid Bed Dryer Issues. Available at: [Link]
-
MDPI. (2024). Optimization of Vacuum Freeze-Drying Process and Quality Evaluation of Stropharia rugosoannulata. Available at: [Link]
-
Adragos Pharma. (2025). Lyophilization: Guide to Freeze Drying in Pharmaceuticals. Available at: [Link]
-
PubMed Central. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Available at: [Link]
-
GEA. Overcoming common freeze drying challenges. Available at: [Link]
-
Cleanroom Technology. (2026). Key factors in engineering a perfect vacuum drying cycle – from agitator stroke to cake height. Available at: [Link]
-
Drug Development and Delivery. (2024). Lyophilization Technology for Improving Stability of Small and Large Molecules. Available at: [Link]
-
ResearchGate. (2019). (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Available at: [Link]
-
ResearchGate. (2021). Protocols for lyophilization and their efficacy for various samples. Available at: [Link]
-
Journal of the American Chemical Society. (2026). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Available at: [Link]
-
Pilotech. (2026). Spray Dryer Troubleshooting: Problems and Solutions. Available at: [Link]
-
PubMed Central. (2023). Optimizing vacuum drying process of polyphenols, flavanols and DPPH radical scavenging assay in pod husk and bean shell cocoa. Available at: [Link]
-
Royal Society of Chemistry. (2020). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Analyst. Available at: [Link]
-
SpringerLink. Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Available at: [Link]
-
ResearchGate. What does drying under vacuum at room temperature mean?. Available at: [Link]
-
Paul O. Abbe. Phases of Batch Vacuum Drying of Solids. Available at: [Link]
-
TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available at: [Link]
-
Meridian Bioscience. Lyophilization & Post-Lyophilization User Guideline. Available at: [Link]
-
National Institutes of Health. (2021). Lyophilization and homogenization of biological samples improves reproducibility and reduces standard deviation in molecular biology techniques. Available at: [Link]
-
Royal Society of Chemistry. Thermal decomposition of sulphenyl carboxylates. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
ResearchGate. (2025). Optimization of the vacuum drying process for Spirulina platensis. Available at: [Link]
-
Weifang QIAO Drying Equipment Technology Co., Ltd. Common troubleshooting methods for flash dryer. Available at: [Link]
-
National Institutes of Health. (2019). Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper(ii) complex. Available at: [Link]
-
MDPI. (2022). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Available at: [Link]
-
PubMed. (2022). Formation, Reactivity and Decomposition of Aryl Phospha-Enolates. Available at: [Link]
Sources
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- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. The decomposition of thionitrites - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. caloris.com [caloris.com]
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- 10. tainstruments.com [tainstruments.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Thiocarbonyl Catechols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for molecular identification and structural elucidation.[1] For researchers engaged in the development of novel therapeutics and functional molecules, a deep understanding of fragmentation patterns is not merely academic—it is a critical tool for confirming molecular identity, identifying metabolites, and ensuring the purity of synthesized compounds. This guide, prepared from the perspective of a Senior Application Scientist, delves into the predicted mass spectrometry fragmentation patterns of thiocarbonyl catechols, a class of compounds with growing interest in medicinal chemistry and materials science.
Given the relative novelty of this specific scaffold in extensive mass spectrometry literature, this guide adopts a first-principles approach. We will logically synthesize the known fragmentation behaviors of the constituent catechol and thiocarbonyl moieties to propose the most probable fragmentation pathways. To provide a robust comparative framework, we will contrast these predicted patterns with those of their well-characterized carbonyl catechol analogs. This comparative analysis will furnish researchers with a predictive tool to interpret their experimental data with greater confidence.
The Logic of Fragmentation: Fundamental Principles
Before dissecting the specific fragmentation of thiocarbonyl catechols, it is essential to grasp the fundamental reactions that govern the dissociation of molecular ions in a mass spectrometer. Upon ionization, typically through techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), the resulting energetically unstable molecular ion breaks down into smaller, charged fragments and neutral species.[1] The key fragmentation reactions include:
-
Alpha (α)-Cleavage: This is the cleavage of a bond adjacent to a functional group, often initiated by the presence of a heteroatom. This process is particularly common in molecules containing heteroatoms like oxygen, nitrogen, or sulfur and frequently leads to the formation of stable, resonance-stabilized cations.[2]
-
McLafferty Rearrangement: A characteristic fragmentation of carbonyl compounds and their analogs, this rearrangement involves the transfer of a γ-hydrogen atom to the carbonyl (or thiocarbonyl) group through a six-membered transition state, followed by the cleavage of the β-bond. This results in the formation of a neutral alkene and a new radical cation.[3][4]
The stability of the resulting fragments is a major driving force in these processes, with pathways that lead to more stable carbocations or resonance-stabilized ions being favored.
Comparative Fragmentation Analysis: Thiocarbonyl vs. Carbonyl Catechols
To illustrate the fragmentation patterns, we will consider a generic thiocarbonyl catechol structure and its corresponding carbonyl analog.
Fragmentation of the Catechol Moiety
The catechol ring is a stable aromatic system, and its fragmentation is influenced by the two hydroxyl groups. Under ESI-MS conditions, in-source oxidation can occur, leading to the loss of two hydrogen atoms.[4] Common fragments observed for catechol itself include ions at m/z 65, 81, and 93.[4] The aromatic nature of the ring generally leads to a relatively stable molecular ion.[5]
Proposed Fragmentation of Thiocarbonyl Catechol
The introduction of a thiocarbonyl (C=S) group is expected to significantly influence the fragmentation pathways due to the lower electronegativity and higher polarizability of sulfur compared to oxygen. Ionization is likely to occur at the sulfur atom, which possesses lone pair electrons at a higher energy level than those on the oxygen atoms of the catechol.[6]
Two primary fragmentation pathways are proposed for thiocarbonyl catechols, initiated by α-cleavage and the potential for a McLafferty-type rearrangement.
-
Alpha-Cleavage: This is anticipated to be a dominant fragmentation pathway. Cleavage of the bond between the thiocarbonyl carbon and the catechol ring would lead to the formation of a resonance-stabilized thionium ion. A subsequent cleavage could involve the bond on the other side of the thiocarbonyl group, leading to the loss of a radical.
-
McLafferty-type Rearrangement: If an appropriate alkyl chain with a γ-hydrogen is present, a McLafferty-type rearrangement is plausible. This would involve the transfer of a γ-hydrogen to the sulfur atom, followed by cleavage of the β-bond, resulting in the elimination of a neutral alkene.
Furthermore, the loss of small neutral molecules is a common fragmentation event. For thiocarbonyl compounds, the expulsion of a carbon monosulfide (CS) radical is a possibility, analogous to the loss of carbon monoxide (CO) from carbonyl compounds. Research on thiophenol has suggested an isomerization to a thioketone followed by the release of a CS group under electron impact, a pathway that could be relevant here.[7]
Comparison with Carbonyl Catechol Analogs
The fragmentation of carbonyl catechols is well-documented and serves as an excellent point of comparison.
-
Alpha-Cleavage: Similar to their thio-analogs, carbonyl catechols undergo α-cleavage. However, the resulting acylium ion (containing C=O) will have a different m/z value than the thionium ion (containing C=S) due to the mass difference between oxygen (16 amu) and sulfur (32 amu). The stability of the acylium ion is very high, often leading to a prominent peak in the spectrum.[8]
-
McLafferty Rearrangement: This is a very common and often diagnostic fragmentation for carbonyl compounds with a γ-hydrogen.[3][4] The resulting radical cation containing the enol form is highly stable.
-
Neutral Loss: The loss of a neutral carbon monoxide (CO) molecule is a characteristic fragmentation pathway for many aromatic carbonyl compounds, leading to a fragment ion with a mass difference of 28 amu.[9] This is in contrast to the potential loss of CS (44 amu) from thiocarbonyl catechols.
Data Presentation: Predicted Fragment Ions
The following table summarizes the key predicted fragment ions for a hypothetical substituted thiocarbonyl catechol and its carbonyl analog.
| Fragmentation Pathway | Thiocarbonyl Catechol Fragment | Carbonyl Catechol Fragment | Key Differentiator |
| Molecular Ion | [M_thio]+• | [M_carb]+• | Mass difference of 16 amu (S vs. O) |
| α-Cleavage | Resonance-stabilized thionium ion | Resonance-stabilized acylium ion | Fragment mass will be higher for the thio-compound |
| McLafferty Rearrangement | Radical cation with C=S-H and a neutral alkene | Radical cation with C=O-H and a neutral alkene | Fragment mass will be higher for the thio-compound |
| Neutral Loss | Loss of Carbon Monosulfide (CS) | Loss of Carbon Monoxide (CO) | Mass loss of 44 amu vs. 28 amu |
Experimental Protocols
To validate these predicted fragmentation patterns, a systematic experimental approach is essential. The following is a generalized protocol for the analysis of a novel thiocarbonyl catechol using LC-ESI-MS/MS.
Objective: To elucidate the fragmentation pathways of a thiocarbonyl catechol.
Materials:
-
High-purity thiocarbonyl catechol sample
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
LC-MS grade formic acid or ammonium acetate (for enhancing ionization)
-
High-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a UHPLC system
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the thiocarbonyl catechol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions to obtain a working solution of 1 µg/mL. The final solvent composition should be compatible with the initial mobile phase conditions.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is a good starting point for aromatic compounds.
-
Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 5 mM ammonium acetate (for negative ion mode).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A generic gradient could be 5% B to 95% B over 10 minutes, followed by a hold and re-equilibration. This should be optimized to achieve good chromatographic separation.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (ESI-MS/MS):
-
Ionization Mode: Perform initial scans in both positive and negative ion modes to determine which provides a better signal for the parent ion. For catechols, negative mode can be effective, but the thiocarbonyl may favor positive ionization.
-
Full Scan (MS1): Acquire a full scan spectrum to identify the m/z of the molecular ion ([M+H]+, [M-H]-, or other adducts).
-
Tandem MS (MS/MS):
-
Select the molecular ion as the precursor for fragmentation.
-
Apply a range of collision energies (e.g., stepped collision energy from 10-40 eV) to observe the formation of different fragment ions. This is crucial for building a comprehensive picture of the fragmentation pathways.
-
Acquire high-resolution MS/MS spectra to enable accurate mass determination of the fragment ions, which is essential for assigning their elemental compositions.
-
-
-
Data Analysis:
-
Identify the molecular ion and its adducts.
-
Analyze the MS/MS spectra to identify the major fragment ions.
-
Propose fragmentation pathways based on the observed neutral losses and the m/z of the fragments.
-
Compare the experimental data with the predicted fragmentation patterns outlined in this guide.
-
Conclusion
The systematic analysis of mass spectrometry fragmentation patterns is indispensable for the structural confirmation of novel molecules such as thiocarbonyl catechols. While direct literature on this specific class of compounds is emerging, a predictive understanding of their fragmentation can be achieved by dissecting the behavior of their constituent functional groups. This guide proposes that the fragmentation of thiocarbonyl catechols will be directed by the sulfur atom, leading to characteristic α-cleavage to form thionium ions and potential McLafferty-type rearrangements. A key diagnostic differentiator from their carbonyl analogs will be the neutral loss of carbon monosulfide (CS) instead of carbon monoxide (CO). The provided experimental protocol offers a robust framework for researchers to validate these predictions and confidently characterize their synthesized thiocarbonyl catechol derivatives. This foundational knowledge is poised to accelerate research and development in fields that leverage the unique properties of these promising compounds.
References
-
Chemistry Steps. McLafferty Rearrangement. Available at: [Link]
-
Chemistry Steps. Alpha (α) Cleavage. Available at: [Link]
-
ResearchGate. Summary of MS/MS fragments for putative in source oxidation products of catechol (Cat). Available at: [Link]
-
Slideshare. Mass fragmentation of Carbonyl compounds(spectral analysis). Available at: [Link]
-
PubMed. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Available at: [Link]
-
Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]
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MPG.PuRe. (a) (b) (c) Figure S1. Available at: [Link]
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YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Available at: [Link]
-
University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. Available at: [Link]
-
Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Available at: [Link]
-
YouTube. McLafferty Rearrangement in ketone, aldehyde and cyanide | Mechanism, examples | Mass Spectrometry. Available at: [Link]
-
RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]
-
YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
University of Nebraska–Lincoln. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]
-
YouTube. Mass Spectrometry: Alpha Cleavage of Ketones. Available at: [Link]
-
ResearchGate. A fragmentation pathway of benzophenone formed in MS, take 2,6,4. Available at: [Link]
-
ResearchGate. (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available at: [Link]
-
ResearchGate. Fragmentation pattern of thiophenol from aglycon under pyrolysis of... | Download Scientific Diagram. Available at: [Link]
-
Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Available at: [Link]
-
Medium. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Available at: [Link]
-
YouTube. McLafferty Rearrangement in ketone, aldehyde and cyanide | Mechanism, examples | Mass Spectrometry. Available at: [Link]
-
Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
-
University of Wisconsin-River Falls. Mass Spectrometry: Fragmentation. Available at: [Link]
-
PubMed. Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Available at: [Link]
-
YouTube. Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to Differentiating 1,3-Benzodioxole-2-thione from Thiol Impurities
Introduction: The Purity Imperative in Pharmaceutical Synthesis
1,3-Benzodioxole and its derivatives are pivotal structural motifs in medicinal chemistry, serving as precursors and key intermediates in the synthesis of a wide array of pharmaceutical agents.[1][2][3] One such derivative, 1,3-Benzodioxole-2-thione, is a valuable reagent whose utility is contingent on its purity. A persistent challenge in its synthesis and quality control is the presence of residual thiol impurities, often arising from unreacted starting materials or side reactions. For researchers and drug development professionals, the ability to accurately detect and quantify these thiol impurities is not merely an analytical task; it is a critical step in ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of analytical methodologies designed to robustly differentiate 1,3-Benzodioxole-2-thione from closely related thiol contaminants. We will move beyond simple procedural lists to explore the underlying chemical principles that govern each technique, empowering you to make informed decisions for your specific analytical challenges.
The Analytical Challenge: Structural Nuances
The core of the analytical problem lies in the subtle yet significant structural difference between the target molecule and the impurity. 1,3-Benzodioxole-2-thione features a cyclic thiocarbonate functional group, whereas the primary impurities possess a nucleophilic free thiol (-SH) group.
Sources
- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 2. 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102766131A - Synthetic method of 1, 3-benzodioxole - Google Patents [patents.google.com]
A Comparative Guide to the UV-Vis Absorption Maxima of Thione vs. Oxo Derivatives
For researchers and professionals in drug development and materials science, a nuanced understanding of a molecule's electronic properties is paramount. The substitution of an oxygen atom with sulfur in a carbonyl group to form a thiocarbonyl can dramatically alter these properties, a change vividly reflected in their Ultraviolet-Visible (UV-Vis) absorption spectra. This guide provides an in-depth comparison of the UV-Vis absorption maxima (λmax) of thione (C=S) and their corresponding oxo (C=O) derivatives, supported by experimental data and a foundational discussion of the underlying electronic principles.
The Foundation: Electronic Transitions in Carbonyls and Thiocarbonyls
UV-Vis spectroscopy probes the electronic transitions within a molecule.[1] For carbonyl and thiocarbonyl compounds, the most pertinent transitions are the n→π* (promotion of a non-bonding electron to an anti-bonding π* orbital) and the π→π* (promotion of an electron from a bonding π orbital to an anti-bonding π* orbital) transitions.[2][3]
The n→π* transition is typically of lower energy, thus occurring at a longer wavelength, but is often less intense than the π→π* transition.[2][3][4][5] The π→π* transition, being of higher energy, is found at shorter wavelengths and is generally more intense.[4][5] The extent of conjugation within the molecule significantly influences the energy of these transitions; as conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, leading to a bathochromic (red) shift to longer wavelengths.[4][6]
Comparative Analysis of λmax: A Shift to the Red
The most striking difference between the UV-Vis spectra of an oxo compound and its thione analogue is the significant bathochromic shift (a shift to longer wavelengths) observed for the thione. This is particularly evident in the low-energy n→π* transition.
| Compound | Derivative | Transition | λmax (nm) | Solvent |
| Acetone | Oxo (C=O) | n→π | 279 | Hexane |
| Thioacetone | Thione (C=S) | n→π | ~495 | Not Specified |
| Benzophenone | Oxo (C=O) | n→π | ~345 | Hexane |
| Thiobenzophenone | Thione (C=S) | n→π | ~605 | Not Specified |
Note: The λmax values can be influenced by the solvent. The data presented here is in non-polar solvents to minimize solvatochromic effects.
This trend holds true for more complex systems as well. For instance, thiocarbonyl derivatives of natural chlorins exhibit a significant bathochromic shift of approximately 40 nm in their long-wave absorption maximum compared to their carbonyl precursors.
The "Why": Unpacking the Electronic Differences
The observed red shift in thiocarbonyls is a direct consequence of the fundamental electronic differences between sulfur and oxygen.
-
Electronegativity and Orbital Energies: Sulfur is less electronegative than oxygen. This results in the non-bonding (n) electrons of the sulfur in a thiocarbonyl being at a higher energy level than those of the oxygen in a carbonyl.
-
Orbital Overlap and the HOMO-LUMO Gap: The π bond in a carbonyl group is formed from the overlap of the 2p orbitals of carbon and oxygen. In a thiocarbonyl, the π bond arises from the overlap of the 2p orbital of carbon and the 3p orbital of sulfur. The larger size and more diffuse nature of the sulfur 3p orbital leads to less effective overlap with the carbon 2p orbital. This results in a weaker π bond and, crucially, a smaller energy gap between the HOMO (often the n orbital) and the LUMO (the π* orbital).
This smaller HOMO-LUMO energy gap in thiocarbonyls means that less energy is required to excite an electron, leading to the absorption of longer wavelength light. The striking blue color of thiobenzophenone, for example, is a direct result of its absorption in the red region of the visible spectrum due to this small HOMO-LUMO gap.
Caption: Simplified MO diagram comparing C=O and C=S energy levels.
Experimental Protocol: A Self-Validating System for UV-Vis Analysis
The following protocol outlines a robust methodology for the comparative UV-Vis analysis of oxo and thione derivatives. The emphasis is on ensuring data integrity and reproducibility.
1. Sample Preparation:
-
Purity is Paramount: Ensure the purity of both the oxo and thione compounds using appropriate techniques (e.g., NMR, mass spectrometry, chromatography). Impurities can lead to erroneous absorption maxima.
-
Solvent Selection: Choose a solvent that is transparent in the wavelength range of interest and in which both compounds are soluble. For comparing n→π* transitions, a non-polar solvent like hexane or cyclohexane is preferable to minimize solvatochromic shifts.[7]
-
Concentration: Prepare dilute solutions of each compound. The concentration should be adjusted to yield an absorbance in the range of 0.2 to 0.8 at the λmax to ensure adherence to the Beer-Lambert Law. A typical starting concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
2. Instrumentation and Measurement:
-
Spectrophotometer: Utilize a calibrated dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Use a matched pair of quartz cuvettes (1 cm path length) to minimize baseline errors.
-
Baseline Correction: Record a baseline spectrum with the cuvettes filled with the chosen solvent. This corrects for any absorbance from the solvent and the cuvettes themselves.
-
Sample Measurement: Record the absorption spectrum of each sample solution over the appropriate wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.
3. Data Validation and Interpretation:
-
Reproducibility: Perform multiple measurements for each sample to ensure the reproducibility of the λmax values.
-
Molar Absorptivity (ε): Calculate the molar absorptivity at each λmax using the Beer-Lambert Law (A = εcl). This provides a measure of the transition probability and can be a useful parameter for comparison.
Caption: Experimental workflow for comparative UV-Vis analysis.
Conclusion
The substitution of a carbonyl oxygen with a sulfur atom induces a predictable and significant bathochromic shift in the UV-Vis absorption spectrum, particularly for the n→π* transition. This phenomenon is rooted in the fundamental electronic differences between the two heteroatoms, primarily the higher energy of the non-bonding electrons and the smaller HOMO-LUMO gap in thiocarbonyls. A thorough understanding of these principles, coupled with rigorous experimental methodology, allows researchers to leverage this spectroscopic shift as a powerful tool in the design and characterization of novel molecules for a wide array of applications.
References
-
UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. [Link]
-
Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties. MDPI. [Link]
-
The peak in the UV-VIS spectrum of acetone... Filo. [Link]
-
UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]
-
ULTRAVIOLET AND VISIBLE SPECTROSCOPY. eGyanKosh. [Link]
-
Interpreting Ultraviolet Spectra- The Effect of Conjugation. Chemistry LibreTexts. [Link]
-
UV-Visible Spectroscopy. Michigan State University Department of Chemistry. [Link]
-
Interpreting UV-Vis Spectra. University of Toronto Scarborough. [Link]
-
Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. JoVE. [Link]
-
The Basics of UV-Vis Spectrophotometry. Agilent. [Link]
-
UV absorption spectra of representative carbonyls... ResearchGate. [Link]
-
The benzophenone S1(n,pi) --> T1(n,pi) states intersystem crossing reinvestigated by ultrafast absorption spectroscopy and multivariate curve resolution.** PubMed. [Link]
-
Advanced Pharmaceutical Analysis Lecture No. 2. College of Pharmacy Babylon University. [Link]
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- 5. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. The peak in the UV-VIS spectrum of acetone \left[\left(\mathrm{CH}_3\righ.. [askfilo.com]
Comparative Efficiency of Sulfur Transfer Agents: Benzodithiole-3-thione (BDTT) vs. Lawesson's Reagent
This guide provides an in-depth technical comparison between Lawesson’s Reagent (the industry standard for thionation) and Benzodithiole-3-thione (a specialized sulfur transfer agent, often misidentified as "Benzodioxole thione" due to structural nomenclature similarities).
Executive Summary
In the landscape of sulfur transfer reagents, Lawesson’s Reagent (LR) and 3H-1,2-Benzodithiole-3-thione (BDTT) represent two distinct mechanistic classes. While Lawesson’s Reagent is the dominant choice for converting carbonyls (C=O) to thiocarbonyls (C=S), BDTT (and its oxidized analog, Beaucage Reagent) has emerged as a superior alternative for the sulfurization of phosphorus(III) compounds, particularly in oligonucleotide synthesis.
This guide objectively compares their efficiency, atom economy, and experimental utility, clarifying the often-confused nomenclature around "Benzodioxole thione" (typically a typo for Benzodithiole thione or a reference to the benzodioxole-substituted analog of LR).
| Feature | Lawesson's Reagent (LR) | Benzodithiole-3-thione (BDTT) |
| Primary Mechanism | Dithiadiphosphetane ring opening (P-S based) | Nucleophilic sulfur transfer (Cyclic disulfide/thione) |
| Core Application | C=O | P(III) |
| Atom Economy | Moderate (Loss of (ArPO)n polymer) | High (Active sulfur transfer, cleaner byproduct) |
| Solubility | Poor in cold aromatics; requires heat | High solubility in ACN/Pyridine |
| Thermal Stability | Decomposes >110°C | Stable, often used at RT |
Mechanistic Divergence
The efficiency of a sulfur transfer agent is dictated by its mechanism of sulfur release.
Lawesson's Reagent: The Dissociative Equilibrium
Lawesson's reagent exists as a dimer in solid state. Upon heating (typically >80°C), it dissociates into two dithiophosphine ylides. These reactive monomers form a thia-oxaphosphetane intermediate with the carbonyl oxygen, driving the exchange of Oxygen for Sulfur via a retro-[2+2] cycloaddition.
Benzodithiole-3-thione (BDTT): The Nucleophilic Transfer
BDTT functions primarily as a sulfur donor for nucleophilic trivalent phosphorus. Unlike LR, it does not rely on high thermal activation. The P(III) nucleophile attacks the disulfide bridge or the thione sulfur, leading to sulfur transfer and the release of the benzodithiole byproduct (which can often be re-sulfurized).
Figure 1: Mechanistic pathways comparing the dissociative P-S exchange of Lawesson's Reagent vs. the direct sulfur transfer of BDTT.
Comparative Performance Analysis
Efficiency in Carbonyl Thionation (C=O C=S)
Winner: Lawesson's Reagent For converting amides to thioamides or ketones to thioketones, Lawesson's reagent remains the gold standard due to its oxophilicity. BDTT is generally inert to simple carbonyls without specific activation.
-
LR Protocol Advantage: Works on electron-rich and electron-poor carbonyls.
-
LR Limitation: Requires reflux in toluene/xylene; foul-smelling byproducts; difficult purification due to polymer formation.
Efficiency in Phosphorus Sulfurization (P(III) P=S)
Winner: Benzodithiole-3-thione (BDTT) In the synthesis of phosphorothioate oligonucleotides (antisense drugs), LR is inefficient due to slow kinetics and steric bulk. BDTT (and the related Beaucage reagent) offers rapid sulfurization (often < 2 minutes) at room temperature.
-
BDTT Advantage: High solubility in Acetonitrile (ACN); fast kinetics; byproduct is easily washed away.
-
Data Point: BDTT typically achieves >99% sulfurization efficiency per cycle in solid-phase synthesis, whereas LR is rarely used for this purpose.
The "Benzodioxole" Variant
Clarification: If the user refers to the Benzodioxole analog of Lawesson's Reagent (2,4-bis(1,3-benzodioxol-5-yl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide), this reagent is a modified LR.
-
Performance: It exhibits improved solubility in polar solvents compared to standard LR (anisyl derivative) and often cleaner reaction profiles, but it retains the same fundamental mechanism and limitations.
Experimental Protocols
Protocol A: Thionation of Amides using Lawesson's Reagent
Use this for: Converting a peptide bond or amide to a thioamide.
-
Setup: In a dry round-bottom flask under Argon, dissolve the amide substrate (1.0 equiv) in anhydrous Toluene (0.1 M concentration).
-
Reagent Addition: Add Lawesson's Reagent (0.55 – 0.6 equiv). Note: LR provides 2 sulfur atoms per molecule, but slight excess is standard.
-
Reaction: Heat to reflux (110°C). Monitor by TLC.[1] Reaction time varies from 30 min to 4 hours.
-
Workup (Critical Step):
-
Cool to room temperature.[1]
-
Direct Filtration: If the P-O byproduct precipitates, filter it off.
-
Column Chromatography: Load the crude mixture directly onto a silica gel column. Elute with Hexanes/EtOAc. The P-byproducts are polar and often streak; rapid elution is recommended to avoid hydrolysis of the thioamide.
-
Protocol B: Sulfurization of Phosphites using BDTT
Use this for: Synthesizing phosphorothioate DNA/RNA or organophosphorus pesticides.
-
Preparation: Prepare a 0.05 M solution of Benzodithiole-3-thione (BDTT) in Acetonitrile (ACN).
-
Coupling: Perform the standard phosphoramidite coupling to generate the P(III) linkage.
-
Sulfurization: Treat the P(III) intermediate with the BDTT solution for 60–120 seconds at room temperature.
-
Wash: Wash the support/reaction with pure ACN. The byproduct (benzodithiole) is soluble and washes away.
-
Validation: 31P NMR will show a shift from ~140 ppm (P-III) to ~55-70 ppm (P=S).
Decision Matrix
Use the following logic flow to select the correct reagent for your synthesis.
Figure 2: Reagent selection guide based on substrate class.
References
-
Ozturk, T., et al. (2005). "Lawesson’s Reagent in Organic Synthesis."[2] Chemical Reviews.
-
Iyer, R. P., et al. (1990). "The automated synthesis of sulfur-containing oligodeoxyribonucleotides using 3H-1,2-benzodithiol-3-one 1,1-dioxide as a sulfur-transfer reagent." Journal of Organic Chemistry.
-
Cava, M. P., & Levinson, M. I. (1985). "Thionation reactions of Lawesson's reagent." Tetrahedron.
-
Beaucage, S. L., & Iyer, R. P. (1993). "The synthesis of modified oligonucleotides by the phosphoramidite approach and their applications." Tetrahedron.
-
Jesberger, M., Davis, T. P., & Barner-Kowollik, C. (2003). "Applications of Lawesson’s Reagent in Organic and Polymer Synthesis." Synthesis.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
